Triisopropyl citrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7/c1-9(2)20-12(16)7-15(19,14(18)22-11(5)6)8-13(17)21-10(3)4/h9-11,19H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAZRHVERGEKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996101 | |
| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74592-76-0 | |
| Record name | Tri-isopropyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74592-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074592760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIISOPROPYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4858T0OCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Triisopropyl Citrate (B86180): Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for triisopropyl citrate. The information is intended to support research, development, and application of this compound in various scientific and pharmaceutical contexts.
Chemical Structure and Identification
This compound is the tri-ester of citric acid and isopropanol. Its structure is characterized by a central citrate core with three isopropyl ester groups.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Reference |
| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [1] |
| CAS Number | 74592-76-0 | [1][2] |
| PubChem CID | 9905074 | [1] |
| UNII | U4858T0OCC | [2] |
| Molecular Formula | C₁₅H₂₆O₇ | [1][2] |
| SMILES | CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O | [1] |
| InChI | InChI=1S/C15H26O7/c1-9(2)20-12(16)7-15(19,14(18)22-11(5)6)8-13(17)21-10(3)4/h9-11,19H,7-8H2,1-6H3 | [1] |
| InChIKey | FQAZRHVERGEKOS-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the following tables. These properties are crucial for understanding its behavior in various applications, from a solvent in chemical reactions to an excipient in pharmaceutical formulations.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 318.36 g/mol | [1] |
| Exact Mass | 318.16785316 Da | [2] |
| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [2] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 11.69 ± 0.29 (Predicted) | [2] |
| LogP | 1.35250 | [2] |
Table 3: Computed Molecular Descriptors
| Descriptor | Value | Reference |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 11 | [2] |
| Topological Polar Surface Area | 99.1 Ų | [1] |
| Complexity | 375 | [1][2] |
| Heavy Atom Count | 22 | [2] |
Experimental Protocols
Synthesis of this compound via Esterification
The synthesis of this compound is typically achieved through the direct esterification of citric acid with isopropanol.[3] An acid catalyst is often employed to facilitate the reaction.
Materials:
-
Citric acid
-
Isopropanol (excess)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Sodium carbonate solution (5-15%)
-
Deionized water
-
Activated carbon
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Reaction flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Filtration apparatus
Procedure:
-
Esterification: In a reaction flask, combine citric acid and an excess of isopropanol. Add a catalytic amount of an acid catalyst. Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using a Dean-Stark trap to drive the equilibrium towards the product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[3]
-
Neutralization and Washing: After cooling the reaction mixture, transfer it to a separatory funnel. Add a 5-15% sodium carbonate solution to neutralize the acid catalyst and any unreacted citric acid. Shake vigorously, venting periodically.[4] Allow the layers to separate and discard the aqueous layer. Wash the organic layer with deionized water until the aqueous layer is neutral.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Decolorization: Add activated carbon to the crude product to remove colored impurities. Stir for a specified time and then remove the activated carbon by filtration.[4]
-
Purification: Purify the final product by vacuum distillation to remove any remaining volatile impurities.[4]
Caption: General experimental workflow for the synthesis and purification of this compound.
Analytical Methods for Purity Assessment
The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A developed method for isopropyl citrate identification uses GC with Flame Ionization Detection (GC-FID).[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the presence of non-volatile impurities and to quantify the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to confirm the identity of the synthesized product and assess its purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and hydroxyl groups.
Applications in Drug Development
Citrate esters, including this compound, are utilized in the pharmaceutical industry, primarily as excipients in drug formulations. Their low toxicity and compatibility with many active pharmaceutical ingredients (APIs) make them valuable components in various dosage forms.
One of the key applications of citrate esters is as plasticizers in pharmaceutical coatings.[7] Plasticizers are added to polymer-based film coatings to enhance their flexibility and prevent them from becoming brittle, which could lead to cracking and compromising the integrity of the dosage form. The addition of a plasticizer like this compound can improve the mechanical properties of the coating, ensuring a uniform and durable film on tablets, capsules, and pellets.[8] This is particularly important for controlled-release and enteric-coated formulations where the coating plays a critical role in the drug release profile.[7]
While no specific signaling pathways involving this compound have been identified, research on citrate in broader biological contexts has shown its involvement in cellular metabolism and redox signaling.[9][10] For instance, citrate plays a central role in cancer cell metabolism.[10] It has also been shown to have antioxidant and anti-inflammatory properties.[9] These findings may open up new avenues for research into the potential biological activities of citrate esters like this compound.
Caption: Logical relationship from raw materials to the application of this compound.
References
- 1. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. journals.ysu.am [journals.ysu.am]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Development of identification method for isopropyl citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and purification of triisopropyl citrate
An In-depth Technical Guide to the Synthesis and Purification of Triisopropyl Citrate (B86180)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropyl citrate, a tri-ester of citric acid, is a compound with applications in the cosmetic and potentially pharmaceutical industries. Its synthesis is achieved through the esterification of citric acid with isopropanol (B130326), a reaction that can be catalyzed by an acid. Subsequent purification is essential to remove unreacted starting materials, catalyst, and byproducts, yielding a high-purity final product. This guide provides a comprehensive overview of the , including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers and professionals in its preparation and characterization.
Introduction
This compound (CAS No. 74592-76-0) is the tri-ester formed from citric acid and three molecules of isopropanol.[1][2] It belongs to the family of citrate esters, which are known for their use as plasticizers, solvents, and emollients in various industries.[1][3] In the cosmetic industry, this compound is utilized as a skin conditioning agent and emollient.[1][3] While direct applications in drug development are not as extensively documented as for other citrate esters like triethyl citrate, its properties suggest potential use as a non-toxic plasticizer in pharmaceutical coatings and as a component in controlled-release drug delivery systems.[4][5][6] The synthesis of this compound involves a direct esterification reaction, which is typically followed by a multi-step purification process to achieve the high purity required for its applications.
Synthesis of this compound
The synthesis of this compound is achieved through the Fischer esterification of citric acid with isopropanol in the presence of an acid catalyst. The overall reaction is shown below:
Reaction Scheme:
Experimental Protocol: Synthesis
This protocol describes a representative method for the synthesis of this compound based on general procedures for citrate ester synthesis.
Materials:
-
Citric acid, anhydrous (1 mole equivalent)
-
Isopropanol (excess, e.g., 5-10 mole equivalents)
-
p-Toluenesulfonic acid (PTSA) monohydrate (catalytic amount, e.g., 0.02-0.05 mole equivalents)
-
Toluene (B28343) (as a water-entraining solvent)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.
-
Thermometer or temperature probe.
Procedure:
-
To the round-bottom flask, add citric acid, isopropanol, p-toluenesulfonic acid, and toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, thereby removing water from the reaction and driving the equilibrium towards the product.
-
Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is deemed complete by a suitable monitoring technique (e.g., thin-layer chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude this compound is now ready for purification.
Purification of this compound
The purification of crude this compound is crucial to remove unreacted citric acid, isopropanol, the acid catalyst, and any byproducts. The following multi-step procedure is a representative method.[7]
Experimental Protocol: Purification
Materials:
-
Crude this compound solution
-
5% w/v Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated carbon (decolorizing grade)
Equipment:
-
Separatory funnel
-
Beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Neutralization and Washing:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add the 5% sodium carbonate solution to neutralize the PTSA catalyst. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.[7]
-
-
Drying:
-
Transfer the washed organic layer to a flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Stir for 15-30 minutes, then filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.
-
-
Decolorization:
-
To the resulting crude this compound, add a small amount of activated carbon (e.g., 1-2% by weight).
-
Heat the mixture gently with stirring for a short period to allow for the adsorption of colored impurities.
-
Filter the mixture while warm through a pad of celite to remove the activated carbon.[7]
-
-
Vacuum Distillation:
-
Transfer the decolorized this compound to a distillation flask.
-
Set up a vacuum distillation apparatus.[8]
-
Heat the flask under reduced pressure. Collect the this compound fraction at the appropriate boiling point and pressure. The exact conditions will depend on the vacuum achieved but a pressure of a few mmHg is typical for high-boiling esters.[8][9]
-
Data Presentation
The following tables summarize key physical and chemical data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 74592-76-0 | [1][2] |
| Molecular Formula | C₁₅H₂₆O₇ | [2][10] |
| Molecular Weight | 318.36 g/mol | [10] |
| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [1] |
| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [2] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [2] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the isopropyl groups (doublet), the methine proton of the isopropyl groups (septet), and the methylene (B1212753) protons of the citrate backbone (diastereotopic protons appearing as complex multiplets). |
| ¹³C NMR | Signals for the carbonyl carbons of the ester groups, the quaternary and methylene carbons of the citrate backbone, and the methyl and methine carbons of the isopropyl groups. |
| FTIR | Strong C=O stretching vibration for the ester groups (around 1735-1750 cm⁻¹), C-O stretching vibrations, and C-H stretching and bending vibrations for the alkyl groups. A broad O-H stretch from the hydroxyl group on the citrate backbone would also be expected. |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: Multi-step purification process for this compound.
Conclusion
This technical guide outlines a comprehensive approach to the . The provided experimental protocols, while based on general procedures for analogous compounds, offer a solid foundation for laboratory-scale preparation. The successful synthesis and subsequent rigorous purification are critical to obtaining a high-purity product suitable for its intended applications, including its potential use in pharmaceutical formulations. The data and visualizations presented herein are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile citrate ester.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. lookchem.com [lookchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. crodapharma.com [crodapharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Function and Safety Assessment of Triisopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropyl citrate (B86180) is a triester of isopropyl alcohol and citric acid. While the term "mechanism of action" in a pharmaceutical context typically refers to a specific biochemical interaction with a biological target, for triisopropyl citrate, its "action" is defined by its physicochemical properties and functions, primarily within cosmetic and personal care formulations. This technical guide delineates the functional roles of this compound, summarizes its safety assessment, and provides an overview of the methodologies used to evaluate its properties. There is currently no scientific evidence to suggest that this compound has a specific pharmacological or biological mechanism of action on cellular signaling pathways.
Physicochemical Properties and Functional Roles
This compound is primarily utilized in the cosmetics industry for its multifunctional properties as an emollient, solvent, and plasticizer. Its utility in various formulations stems from these key functions.
Table 1: Functional Roles and Properties of this compound
| Functional Role | Description |
| Emollient | As an emollient, this compound helps to soften and smooth the skin by forming a protective barrier that reduces water loss. |
| Solvent | It acts as a non-aqueous solvent, capable of dissolving other substances in a formulation to create a homogenous mixture. |
| Plasticizer | In products like nail polish and hair spray, it imparts flexibility and prevents brittleness in the film formed by the product. |
| Wetting Agent | It can also function as a wetting agent for pigments, aiding in their dispersion within a formulation. |
Experimental Protocols: Safety and Functional Assessment
The safety and functional properties of cosmetic ingredients like this compound are evaluated through a series of standardized tests. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded it is safe for use in cosmetics.
Key toxicological and safety assessments include:
-
Acute Oral Toxicity: Studies on rats have shown that this compound has a low acute oral toxicity, with an LD50 greater than 5 g/kg.
-
Dermal Irritation and Sensitization: In clinical tests on humans, this compound was found to be non-irritating and non-sensitizing to the skin.
-
Ocular Irritation: Animal studies have indicated that it is not an eye irritant.
-
Genotoxicity: It has been found to be non-mutagenic in bacterial reverse mutation assays.
Visualization of Functional Roles
The following diagram illustrates the functional roles of this compound within a cosmetic formulation.
Caption: Functional roles of this compound in a cosmetic formulation.
Conclusion
This compound is a versatile cosmetic ingredient whose "mechanism of action" is rooted in its physicochemical properties rather than biological interactions. It functions effectively as an emollient, solvent, and plasticizer, contributing to the desired texture, stability, and performance of a wide range of personal care products. Its safety has been well-established through standard toxicological assessments. For professionals in drug development, it is crucial to distinguish such functional excipients from active pharmaceutical ingredients that exhibit specific pharmacological effects.
An In-depth Technical Guide to the Physical and Chemical Properties of Triisopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropyl citrate (B86180), a triester of citric acid, is a compound of growing interest in the pharmaceutical and cosmetic industries. Its favorable safety profile, biodegradability, and plasticizing properties make it a potential alternative to traditional plasticizers. This technical guide provides a comprehensive overview of the known physical and chemical properties of triisopropyl citrate. It includes tabulated quantitative data, detailed experimental protocols for property determination based on standardized methods, and visualizations of its synthesis, mechanism of action as a plasticizer, and a general experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals engaged in the formulation and development of novel drug delivery systems and cosmetic products.
Introduction
This compound (CAS No. 74592-76-0) is a colorless, oily liquid. As a member of the citrate ester family, it is gaining attention as a non-toxic and environmentally friendly plasticizer.[1] Citrate esters are increasingly being used as replacements for phthalate-based plasticizers in a variety of applications, including medical devices, food packaging, and pharmaceutical excipients, due to concerns about the potential health risks of phthalates.[1][2] In pharmaceutical formulations, plasticizers are crucial additives that enhance the flexibility, durability, and processability of polymers used in drug coatings and transdermal patches, thereby influencing the drug release profile.[3][4] This guide provides a detailed examination of the physical and chemical characteristics of this compound to support its evaluation and application in research and development.
Chemical Identity
-
IUPAC Name: Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate[5]
-
CAS Number: 74592-76-0[5]
-
Molecular Formula: C₁₅H₂₆O₇[6]
-
Molecular Weight: 318.36 g/mol [5]
-
Chemical Structure:
Physical Properties
The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that much of the publicly available data is predicted or estimated.
| Property | Value | Source(s) |
| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [6] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [6] |
| Water Solubility | 1368 mg/L @ 25 °C (Estimated) | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.35250 (LogP), 1.4 (XLogP3) | [5][6] |
| Flash Point | 103.00 °C (Estimated) | [1] |
| Refractive Index | Data not available | |
| Melting Point | Data not available |
Chemical Properties
The chemical properties of this compound are largely determined by the ester and hydroxyl functional groups.
| Property | Value/Description | Source(s) |
| pKa | 11.69 ± 0.29 (Predicted) | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 7 | [6] |
| Rotatable Bond Count | 11 | [6] |
| Stability | Stable under normal conditions. Hydrolyzes in the presence of aqueous solutions of alkali salts. | [7] |
| Hydrolysis | As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions, to yield citric acid and isopropanol. The rate of hydrolysis is dependent on pH and temperature. | [8][9] |
Experimental Protocols
Detailed experimental data for this compound is not widely published. Therefore, this section provides standardized methodologies for determining the key physical and chemical properties of liquid esters, which are applicable to this compound. These protocols are based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Determination of Boiling Point (OECD Guideline 103)
This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Principle: One of five methods can be used: ebulliometric, distillation, Siwoloboff, photocell detection, or the dynamic method. The distillation method is commonly used.[10]
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Receiving cylinder
Procedure (Distillation Method):
-
Place a measured volume of the test substance in the distillation flask with boiling chips.
-
Assemble the apparatus, ensuring the thermometer bulb is correctly positioned.
-
Heat the flask and record the temperature when the first drop of distillate falls from the condenser.
-
Continue distillation at a prescribed rate (e.g., 4-5 mL/min).
-
Record the temperature at various points of the distillation to determine the boiling range.[11]
Determination of Density (ASTM D1475 / ASTM D7777)
This protocol measures the mass per unit volume of the liquid.
Principle: The density is determined using a pycnometer or a digital density meter. The portable digital density meter method (ASTM D7777) is described here.[12]
Apparatus:
-
Portable digital density meter with an oscillating U-tube.
-
Syringe for sample injection.
Procedure:
-
Calibrate the instrument with dry air and distilled water.
-
Introduce a small volume of the this compound sample into the U-tube.
-
The instrument measures the change in the oscillating frequency of the U-tube caused by the sample's mass.
-
The density is calculated from this change using the instrument's calibration data.[12]
Determination of Water Solubility (OECD Guideline 105)
This method determines the saturation mass concentration of the substance in water at a given temperature.
Principle: The flask method involves dissolving the substance in water until saturation is reached, followed by the determination of the concentration in the aqueous solution.
Apparatus:
-
Flask with a stirrer
-
Thermostatically controlled water bath
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC, GC)
Procedure:
-
Add an excess amount of this compound to a flask containing purified water.
-
Stir the mixture in a constant temperature bath for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Stop the stirring and allow the phases to separate. If necessary, centrifuge the sample to remove undissolved substance.
-
Carefully extract a sample from the aqueous phase.
-
Determine the concentration of this compound in the aqueous sample using a suitable analytical method.
Determination of n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107/117)
This protocol measures the ratio of the concentration of a chemical in n-octanol and water at equilibrium.
Principle: The shake-flask method or HPLC method can be used. The HPLC method is often faster and requires less material.[13][14]
Apparatus (HPLC Method):
-
High-Performance Liquid Chromatograph (HPLC) with a reverse-phase column (e.g., C18).
-
UV detector or other suitable detector.
-
Calibration standards with known logP values.
Procedure (HPLC Method):
-
A series of reference compounds with known logP values are injected into the HPLC system.
-
The retention times of these reference compounds are measured.
-
A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known logP values.
-
This compound is then injected under the same conditions, and its retention time is measured.
-
The logP of this compound is determined by interpolating its log RT on the calibration curve.[15]
Determination of Hydrolysis as a Function of pH (OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[8][9][16]
Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.[16][17]
Apparatus:
-
Sterile glass flasks
-
Constant temperature incubator or water bath
-
pH meter
-
Analytical instrument for concentration measurement (e.g., HPLC, GC)
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 50°C for a preliminary test).
-
At appropriate time intervals, withdraw samples from each solution.
-
Analyze the samples to determine the remaining concentration of this compound.
-
The rate of hydrolysis is determined, and if it follows first-order kinetics, the half-life (t₁/₂) is calculated.[8]
Applications in Drug Development
While specific data on this compound is limited, its structural similarity to other citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) suggests its potential use as a plasticizer in pharmaceutical formulations.[1][18]
Plasticizer in Pharmaceutical Coatings: Plasticizers are added to polymer-based film coatings for solid dosage forms (tablets, capsules) to improve the flexibility and prevent cracking of the coating.[4][19] This is crucial for controlling the release of the active pharmaceutical ingredient (API).[3] Citrate esters are considered safe and effective plasticizers for this purpose.[1]
Mechanism of Action as a Plasticizer: Plasticizers work by embedding themselves between the polymer chains, thereby reducing the intermolecular forces between them. This increases the free volume and mobility of the polymer chains, which lowers the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle.[3][20]
Mandatory Visualizations
Conclusion
This compound presents itself as a promising excipient for the pharmaceutical and cosmetic industries, primarily due to its potential as a safe and biodegradable plasticizer. While comprehensive experimental data on its physical and chemical properties are not yet widely available in the public domain, standardized methodologies exist for their determination. The information and protocols provided in this guide are intended to facilitate further research and application development of this compound, particularly in the context of advanced drug delivery systems and innovative cosmetic formulations. As the demand for safer and more sustainable chemical ingredients grows, a thorough understanding of compounds like this compound will be increasingly vital.
References
- 1. benchchem.com [benchchem.com]
- 2. Citrates – Nayakem [nayakem.com]
- 3. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. oecd.org [oecd.org]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. rjptonline.org [rjptonline.org]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. jrfglobal.com [jrfglobal.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. oecd.org [oecd.org]
- 17. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 18. kasel.com [kasel.com]
- 19. allanchem.com [allanchem.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Triisopropyl Citrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triisopropyl citrate (B86180), a compound of interest in various pharmaceutical and industrial applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative assessment of its expected behavior in organic solvents.
Introduction to Triisopropyl Citrate
This compound (CAS 74592-76-0) is the tri-ester of citric acid and isopropanol. Its chemical structure, featuring a central polar citrate core and three non-polar isopropyl ester groups, imparts a degree of amphiphilicity, influencing its solubility in various media. It is utilized in cosmetics as an emollient and solvent and has potential applications in pharmaceutical formulations as a plasticizer and solvent.[1][2] A thorough understanding of its solubility is critical for formulation development, purification processes, and regulatory submissions.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. The primary available data point is its estimated solubility in water.
Table 1: Known Quantitative Solubility of this compound
| Solvent | Solvent Type | Solubility (at 25 °C) |
| Water | Polar Protic | 1368 mg/L (estimated)[1] |
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity, due to its isopropyl ester groups. Conversely, its solubility in highly polar solvents may be more limited, although the central hydroxyl and carbonyl groups contribute to some degree of polar interaction. Isopropyl citrate, a related compound, is noted for its solubility in organic solvents and limited water solubility.[3]
Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Hexane | Non-polar | Moderately Soluble | The non-polar alkyl chains will interact favorably with the isopropyl groups. |
| Toluene | Non-polar Aromatic | Soluble | Aromatic ring and non-polar nature will facilitate dissolution. |
| Dichloromethane | Polar Aprotic | Soluble | The polarity is suitable for interacting with the ester and hydroxyl groups. |
| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the citrate. |
| Ethanol | Polar Protic | Soluble | The hydroxyl group and short alkyl chain allow for favorable interactions. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, the high polarity and hydrogen bonding capability will aid solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
Note: The qualitative assessments in Table 2 are based on chemical principles and require experimental verification for quantitative determination.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.
-
Determine the concentration of this compound in the filtered sample from the calibration curve.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units, such as g/100 mL or mg/mL.
Solubility (mg/mL) = Concentration from calibration curve (mg/mL)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a framework for its qualitative assessment and a detailed protocol for its experimental determination. The provided workflow and understanding of its chemical nature will aid researchers and drug development professionals in effectively utilizing this compound in their applications. The generation of precise solubility data through the outlined experimental procedure is crucial for optimizing formulation strategies and ensuring product performance and stability.
References
Triisopropyl Citrate: A Technical Overview of its Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular characteristics of triisopropyl citrate (B86180), a compound of interest in various scientific and pharmaceutical applications.
Core Molecular Data
The essential molecular identifiers for triisopropyl citrate are summarized in the table below. This information is critical for accurate experimental design, analytical characterization, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₇ | [1][2][3][4] |
| Molecular Weight | 318.36 g/mol | [1][4] |
| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [1] |
| CAS Registry Number | 74592-76-0 | [2][3][4] |
Logical Relationship of Molecular Descriptors
The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The molecular formula dictates the elemental composition, which in turn determines the molecular weight. The following diagram illustrates this logical connection for this compound.
Caption: Logical flow from chemical name to molecular weight.
This document is intended for a technical audience and assumes a foundational knowledge of chemistry. The data presented is compiled from publicly available chemical databases.
References
Spectroscopic Profile of Triisopropyl Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for triisopropyl citrate (B86180), a compound of interest in various research and development applications. Due to the limited availability of experimentally derived public data, this document presents a predictive spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein serves as a foundational reference for the identification and characterization of triisopropyl citrate.
Chemical Structure and Properties
-
IUPAC Name: Tris(propan-2-yl) 2-hydroxypropane-1,2,3-tricarboxylate
-
CAS Number: 74592-76-0
-
Molecular Formula: C₁₅H₂₆O₇
-
Molecular Weight: 318.36 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (isopropyl) | ~1.25 | Doublet | 18H |
| -CH (isopropyl) | ~5.05 | Septet | 3H |
| -CH₂ (citrate) | ~2.80 | Doublet | 4H |
| -OH (hydroxyl) | Variable | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ (isopropyl) | ~21.5 |
| -CH (isopropyl) | ~69.0 |
| -CH₂ (citrate) | ~43.0 |
| Quaternary C (citrate, C-OH) | ~73.0 |
| Carbonyl C (ester) | ~170.0, ~172.0 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3500 - 3200 | Broad, Medium |
| C-H (alkane) | 2980 - 2850 | Strong |
| C=O (ester) | 1750 - 1735 | Strong |
| C-O (ester) | 1300 - 1000 | Strong |
| C-O (alcohol) | 1300 - 1000 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound (Electron Ionization)
| m/z | Possible Fragment Ion |
| 318 | [M]⁺ (Molecular Ion) |
| 301 | [M - OH]⁺ |
| 259 | [M - C₃H₇O]⁺ |
| 217 | [M - C₃H₇O - C₃H₆]⁺ |
| 159 | [C₆H₅O₅]⁺ (Citryl core fragment) |
| 43 | [C₃H₇]⁺ |
General Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as this compound. Instrument parameters may require optimization.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition:
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize the spray voltage and other source parameters.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of this compound. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.
Triisopropyl Citrate: A Technical Safety and Toxicity Profile
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
Executive Summary
Triisopropyl citrate (B86180), a triester of citric acid and isopropyl alcohol, is utilized in the cosmetics industry as a skin-conditioning agent, emollient, and solvent[1][2]. This technical guide provides a comprehensive overview of the available safety and toxicity data for triisopropyl citrate. Due to a scarcity of studies on this compound specifically, this report incorporates data from structurally related citrate esters and established scientific principles to build a robust safety profile. The primary metabolic pathway is anticipated to be hydrolysis via esterases into citric acid and isopropyl alcohol, both of which have well-characterized metabolic and toxicity profiles. The available data suggests a low order of toxicity for this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 74592-76-0 | [3] |
| Molecular Formula | C₁₅H₂₆O₇ | [3] |
| Molecular Weight | 318.36 g/mol | [3] |
| Physical State | Not Determined | |
| Solubility | Not Determined |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
No specific ADME studies on this compound were identified in the public domain. However, based on its chemical structure as a citrate ester, a metabolic pathway can be hypothesized.
Proposed Metabolic Pathway
The primary metabolic pathway for this compound is expected to be the enzymatic hydrolysis of the ester bonds by non-specific esterases present in the plasma and various tissues. This process would yield citric acid and three molecules of isopropyl alcohol[4].
Citric acid is a natural component of the body and a key intermediate in the Krebs (citric acid) cycle, a fundamental energy-producing process in cells. Isopropyl alcohol is metabolized to acetone, which can then be further metabolized or excreted.
Toxicological Profile
Direct and quantitative toxicological data for this compound is limited. The safety assessment, therefore, relies heavily on data from related citrate esters and the known toxicity of its predicted metabolites.
Acute Toxicity
No specific acute toxicity studies for this compound were found. However, data on other citrate esters suggest a low order of acute toxicity.
| Test Substance | Species | Route | Endpoint | Result | Reference |
| Trioctyldodecyl citrate | Rat | Oral | LD50 | > 5000 mg/kg bw | [5] |
| Analogue of Trioctyldodecyl citrate | Rat | Dermal | LD50 | > 2000 mg/kg bw | [5] |
| Triethyl citrate | Rabbit | Dermal | LD50 | > 5 g/kg | [6] |
| Citric Acid | Rabbit | Dermal | LD50 | > 5 g/kg | [6] |
Repeated Dose Toxicity
A 6-week feeding study in rats with an isopropyl citrate ester mixture containing 2% this compound showed no adverse effects[6]. In a 2-year study, the same mixture fed to rats at up to 2.8% of the diet also showed no signs of toxicity[6].
| Test Substance | Species | Route | Duration | NOAEL | Key Findings | Reference |
| Isopropyl citrate ester mixture (containing 2% this compound) | Rat | Oral (dietary) | 6 weeks | Not explicitly stated, but no adverse effects observed at an average daily intake of 0.78 g for males and 0.54 g for females. | No adverse effects observed. | [6] |
| Isopropyl citrate ester mixture (containing 2% this compound) | Rat | Oral (dietary) | 2 years | Not explicitly stated, but no signs of toxicity were observed at up to 2.8% of the diet. | No test-article related changes upon microscopic examination of tissues. | [6] |
| Analogue of Trioctyldodecyl citrate | Rat | Oral | 28 days | 500 mg/kg bw/day | Not specified | [5] |
Genotoxicity
No genotoxicity studies for this compound were identified. However, studies on analogous citrate esters have not indicated mutagenic potential.
| Test Substance | Assay | System | Metabolic Activation | Result | Reference |
| Analogue of Trioctyldodecyl citrate | Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without S9 | Non-mutagenic | [5] |
| Analogue of Trioctyldodecyl citrate | In vitro Mammalian Chromosome Aberration Test | Not specified | Not specified | Non-genotoxic | [5] |
Carcinogenicity
No carcinogenicity studies on this compound were found. The 2-year repeated dose toxicity study of an isopropyl citrate mixture containing 2% this compound did not report any increase in tumors[6].
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies for this compound were identified. A study on a distearyl citrate ester mixture found no reproductive or developmental effects[6].
Local Toxicity: Dermal and Eye Irritation
The Cosmetic Ingredient Review (CIR) Expert Panel, focusing on dermal exposure for cosmetic ingredients, concluded that citric acid and its salts and esters, including this compound, are safe as used in cosmetics[6][7].
| Test Substance | Species | Test | Concentration | Result | Reference |
| Trioctyldodecyl citrate | Rabbit | Skin Irritation | 25% | Slightly irritating | [5] |
| Trioctyldodecyl citrate | Rabbit | Eye Irritation | 25% | Non-irritating | [5] |
| Citric Acid | Rabbit | Skin Irritation | 30% | Not a primary irritant | [6] |
| Citric Acid | Rabbit | Skin Irritation | 60% | Some erythema and edema (subsided) | [6] |
| Citric Acid | Rabbit | Skin Irritation | Undiluted | Mild to severe erythema and mild to moderate edema | [6] |
Experimental Protocols
As no specific study reports for this compound are publicly available, this section details the standard methodologies, based on OECD guidelines, that would be employed to assess its toxicity.
Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This method is used to estimate the LD50 value with a reduced number of animals.
-
Test System: Typically, young adult female rats are used.
-
Dosing: A single animal is dosed with the test substance by oral gavage. The starting dose is selected based on available information, often near the expected LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. A dose progression factor of 3.2 is commonly used.
-
Main Study: The sequential dosing continues until specific stopping criteria are met, which usually involves observing a series of reversals in outcome (e.g., survival followed by death).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This in vitro assay is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic in vivo metabolism.
-
Procedure: The tester strains are exposed to the test substance at various concentrations on agar (B569324) plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
This test detects damage to chromosomes or the mitotic apparatus in vivo.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. cir-safety.org [cir-safety.org]
- 7. ireadlabelsforyou.com [ireadlabelsforyou.com]
Triisopropyl Citrate: A Comprehensive Technical Review for Pharmaceutical Sciences
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Triisopropyl citrate (B86180), a triester of citric acid and isopropyl alcohol, is a versatile compound with emerging applications in the pharmaceutical and cosmetic industries. Its properties as a plasticizer, emollient, and solvent make it a valuable excipient in various formulations. This technical guide provides a comprehensive review of the existing literature on triisopropyl citrate, focusing on its physicochemical properties, synthesis, applications in drug development, and toxicological profile.
Physicochemical Properties
This compound is a viscous, colorless syrup at room temperature.[1] Its chemical and physical characteristics are summarized in the table below, with data compiled from various sources. These properties are crucial for formulation scientists in predicting its behavior in different solvent systems and its compatibility with other excipients.
| Property | Value | Reference |
| Chemical Name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [2] |
| Synonyms | Tri-isopropyl citrate, Citric acid triisopropyl ester | [3] |
| CAS Number | 74592-76-0 | [3] |
| Molecular Formula | C₁₅H₂₆O₇ | [3] |
| Molecular Weight | 318.36 g/mol | [2][3] |
| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [3] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.35250 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 11 | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
Synthesis and Manufacturing
This compound is synthesized via the esterification of citric acid with isopropyl alcohol.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from the synthesis of other citrate esters, such as tributyl citrate.[5][6] The reaction is typically catalyzed by an acid, and the removal of water drives the equilibrium towards the formation of the triester.
Generalized Experimental Protocol for Synthesis
A generalized protocol for the synthesis of this compound is as follows:
-
Reaction Setup: Citric acid and a molar excess of isopropyl alcohol are combined in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).
-
Catalyst Addition: A suitable acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is added to the mixture.[7]
-
Reaction: The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected.
-
Work-up: Upon completion, the reaction mixture is cooled. The excess isopropyl alcohol is removed under reduced pressure.
-
Purification: The crude product is washed with an aqueous solution to remove any remaining catalyst and unreacted citric acid. The organic layer is then dried and purified, typically by vacuum distillation, to yield high-purity this compound.[5]
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as an excipient, particularly as a plasticizer in film coatings for solid dosage forms.[8][9] Plasticizers are added to polymers to increase their flexibility and durability, preventing cracking of the coating and ensuring the integrity of the dosage form.[10][11]
While much of the literature focuses on the closely related triethyl citrate (TEC), the principles of plasticization are applicable to this compound. Citrate esters are considered "green" or non-toxic plasticizers, making them suitable alternatives to phthalates.[12]
Role in Controlled-Release Formulations
In controlled-release drug delivery systems, the film coating plays a crucial role in modulating the release of the active pharmaceutical ingredient (API).[13][14][15] The type and concentration of the plasticizer can influence the permeability and mechanical properties of the coating, thereby affecting the drug release profile.[10] The hydrophilic nature of some citrate esters can lead to their leaching from the coating, which must be considered during formulation development.[8]
Analytical Methods
The quantification and identification of this compound are essential for quality control in pharmaceutical formulations. A common analytical technique for the identification of isopropyl citrate is gas chromatography with flame ionization detection (GC-FID).[16]
Generalized Experimental Protocol for GC-FID Analysis
The following is a generalized protocol for the analysis of isopropyl citrate:
-
Sample Preparation: A sample containing isopropyl citrate is dissolved in a suitable organic solvent.
-
GC-FID System: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., an Aquatic-2 column) is used.[16]
-
Injection: A small volume of the prepared sample is injected into the GC inlet.
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.
-
Detection: The flame ionization detector generates a signal proportional to the amount of analyte eluting from the column.
-
Quantification: The concentration of isopropyl citrate can be determined by comparing the peak area of the sample to that of a known standard.
Toxicological Profile
This compound is generally considered to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid, its inorganic salts, and alkyl citrate esters, including this compound, and concluded that they are safe as used in cosmetics.[17]
| Endpoint | Result | Reference |
| Acute Dermal Toxicity (analogue) | LD50 > 2000 mg/kg bw (low toxicity) | [18] |
| Acute Oral Toxicity (analogue) | LD50 > 5000 mg/kg bw (low toxicity) | [18] |
| Skin Irritation (analogue) | Non-irritating | [18] |
| Genotoxicity (related compound) | Not mutagenic in S. typhimurium | [19] |
It is important to note that much of the detailed toxicological data is for structurally similar analogue compounds.
Metabolism and Cellular Signaling
There is a lack of direct studies on the metabolism of this compound. However, based on its chemical structure as an ester, it is anticipated to be hydrolyzed by esterases in the body to yield citric acid and isopropyl alcohol.
The biological effects of this compound are likely attributable to its hydrolysis products. Citric acid is a central molecule in cellular metabolism, playing a key role in the tricarboxylic acid (TCA) cycle for energy production.[20][21] Citrate also acts as a signaling molecule that can regulate various cellular processes, including carbon metabolism and iron homeostasis.[22] Studies have shown that citrate can exhibit antioxidant and anti-inflammatory properties by modulating cellular redox signaling pathways, such as the PPARγ pathway.[23][24]
Conclusion
This compound is a promising excipient for the pharmaceutical industry, offering a favorable safety profile and useful physicochemical properties. Its primary role as a plasticizer in film coatings is well-established in principle, though more quantitative data on its performance in specific drug formulations is needed. Future research should focus on detailed studies of its metabolism, its influence on the controlled release of various APIs, and direct comparisons of its performance with other citrate ester plasticizers. This will enable formulation scientists to better harness the potential of this compound in the development of innovative and effective drug delivery systems.
References
- 1. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. CAS 39413-05-3: Isopropyl citrate | CymitQuimica [cymitquimica.com]
- 5. CN104892418A - Synthesis method of citric acid tributyl citrate - Google Patents [patents.google.com]
- 6. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. allanchem.com [allanchem.com]
- 9. crpsonline.com [crpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cir-safety.org [cir-safety.org]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. cir-safety.org [cir-safety.org]
- 20. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Citrate metabolism | Enzymes | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 22. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triisopropyl Citrate as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropyl citrate (B86180) is a non-toxic, biodegradable citrate ester that serves as an effective plasticizer for a variety of polymers. Its primary function is to increase the flexibility, ductility, and processability of polymers by reducing the intermolecular forces between polymer chains. This leads to a lower glass transition temperature (Tg) and modified mechanical properties, making otherwise rigid polymers more suitable for a range of applications, including in the pharmaceutical and medical device industries.
As a bio-based alternative to traditional phthalate (B1215562) plasticizers, triisopropyl citrate and its analogs are gaining significant attention for applications in sensitive areas such as food packaging, medical tubing, and drug delivery systems.[1] Citrate esters are compatible with a range of polymers, including polylactic acid (PLA), polyvinyl chloride (PVC), and polyhydroxybutyrate (B1163853) (PHB).[2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound and its close analog, triisobutyl citrate (TBC), as plasticizers. The data for TBC is presented here as a close proxy for the performance of this compound due to their structural similarity.
Data Presentation: Quantitative Comparison
The following tables summarize the key thermal and mechanical properties of polylactic acid (PLA) and polyhydroxybutyrate (PHB) when plasticized with 15 wt% triisobutyl citrate (TBC), a close structural analog of this compound.[2]
Table 1: Thermal Properties of PLA and PHB with Triisobutyl Citrate (15 wt%) [2]
| Property | Neat PLA | PLA + 15 wt% TBC | Neat PHB | PHB + 15 wt% TBC |
| Glass Transition Temp. (Tg) (°C) | ~60 | ~45 | ~2 | ~-5 |
| Melting Temp. (Tm) (°C) | ~175 | ~170 | ~175 | ~172 |
| Crystallinity (Xc) (%) | ~10 | Increased | ~60 | Slightly Decreased |
Table 2: Mechanical Properties of PLA and PHB with Triisobutyl Citrate (15 wt%) [2]
| Property | Neat PLA | PLA + 15 wt% TBC | Neat PHB | PHB + 15 wt% TBC |
| Tensile Strength (MPa) | ~60 | ~35 | ~40 | ~25 |
| Young's Modulus (GPa) | ~3.5 | ~1.5 | ~3.0 | ~1.2 |
| Elongation at Break (%) | ~5 | ~150 | ~8 | ~100 |
Experimental Protocols
Sample Preparation: Melt Blending and Compression Molding
This protocol describes the preparation of plasticized polymer specimens using a common industrial method.
Materials and Equipment:
-
Polymer resin (e.g., PLA, PHB), dried
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molder
-
Standard specimen molds (e.g., for tensile testing)
Protocol:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.
-
Melt Blending:
-
Pre-heat the internal mixer or extruder to a temperature above the polymer's melting point (e.g., 170-190°C for PLA).[4]
-
Add the dried polymer and the desired weight percentage of this compound to the mixer.
-
Melt blend the components until a homogeneous mixture is achieved.
-
-
Compression Molding:
-
Place the molten blend into a pre-heated mold.
-
Apply pressure to form a sheet or specimen of the desired thickness.
-
Cool the mold under pressure to solidify the plasticized polymer.
-
-
Specimen Preparation:
-
Cut or machine the molded sheets into standard test specimens (e.g., dumbbell shape for tensile testing) according to ASTM standards.[5]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Plasticized polymer samples (5-10 mg)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the plasticized polymer sample into an aluminum DSC pan.
-
Seal the pan with a lid using a crimper.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min).[4]
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate to determine the thermal properties.
-
-
Data Analysis:
-
Determine the Tg from the step change in the heat flow curve.
-
Determine the Tm from the peak of the melting endotherm.
-
Calculate the degree of crystallinity (Xc) from the enthalpy of melting.
-
Mechanical Analysis: Tensile Testing
This protocol details the measurement of key mechanical properties.
Materials and Equipment:
-
Universal testing machine with an extensometer
-
Dumbbell-shaped plasticized polymer specimens (prepared as per Protocol 1)
Protocol:
-
Specimen Mounting:
-
Mount the dumbbell-shaped specimen into the grips of the universal testing machine.
-
-
Tensile Test:
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until it fractures, in accordance with ASTM D638.[4]
-
-
Data Acquisition:
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
Mechanical Analysis: Dynamic Mechanical Analysis (DMA)
This protocol is for studying the viscoelastic properties of the plasticized polymer.
Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA)
-
Rectangular plasticized polymer specimens
Protocol:
-
Specimen Mounting:
-
Mount a rectangular specimen into the DMA clamps.
-
-
DMA Analysis:
-
Apply a small, oscillating strain to the sample at a set frequency.
-
Ramp the temperature over a desired range that includes the glass transition region.
-
-
Data Acquisition:
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature.
-
-
Data Analysis:
-
The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg).[4]
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a polymer plasticizer.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound as a plasticizer is physical, not involving complex signaling pathways. The plasticizer molecules intersperse themselves between polymer chains, increasing the free volume and allowing the chains to move more easily past one another. This increased mobility is what leads to a reduction in the glass transition temperature and an increase in flexibility.
Caption: Mechanism of action for this compound as a plasticizer in polymers.
References
Application Notes and Protocols: Triisopropyl Citrate in Pharmaceutical Formulations and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropyl citrate (B86180) is a triester of citric acid utilized in the pharmaceutical industry primarily as a plasticizer, solvent, and emollient.[1] As an excipient, it can be incorporated into various drug delivery systems to modify the physical properties of polymers, enhance formulation stability, and control drug release kinetics. These application notes provide a comprehensive overview of the functions of triisopropyl citrate, supported by comparative data from other citrate-based plasticizers, and include detailed experimental protocols for its application in pharmaceutical formulations.
While this compound is a recognized pharmaceutical excipient, it is less commonly studied than other citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC). Consequently, a significant portion of the quantitative data presented is based on these analogous compounds to provide a predictive framework for the performance of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₇ | |
| Molecular Weight | 318.36 g/mol | |
| Appearance | Colorless, odorless liquid | [1] |
| Boiling Point | 331.01 °C (estimated) | [1] |
| Flash Point | 103.00 °C (estimated) | [1] |
| Water Solubility | 1368 mg/L @ 25 °C (estimated) | [1] |
Applications in Pharmaceutical Formulations
This compound's primary role is as a plasticizer in film-coating applications for solid dosage forms like tablets and pellets. Plasticizers are essential additives that increase the flexibility and reduce the brittleness of polymeric films by lowering the glass transition temperature (Tg) of the polymer.[2][3]
Film Coating
In film-coating formulations, this compound can be incorporated to improve the mechanical properties of the coating, preventing cracking and ensuring the integrity of the dosage form during manufacturing, packaging, and handling. The choice and concentration of a plasticizer are critical as they can significantly impact the drug release profile.
Comparative Data on Plasticizer Efficiency:
The following table presents data for triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) to illustrate the typical effects of citrate plasticizers on the thermal properties of polylactic acid (PLA), a common biodegradable polymer used in drug delivery. A decrease in the glass transition temperature (Tg) is indicative of plasticizing efficiency.
| Plasticizer (30% w/w) | Polymer | Original Tg (°C) | Plasticized Tg (°C) | Reference |
| Triethyl Citrate (TEC) | PLA | 60.42 | 10.29 | [4] |
| Acetyl Tributyl Citrate (ATBC) | PLA | 60.42 | 12.21 | [4] |
Controlled Release Formulations
This compound can be used in the formulation of controlled-release drug delivery systems. By modifying the properties of the rate-controlling polymer, it can influence the diffusion of the active pharmaceutical ingredient (API) from the dosage form. For instance, in ethylcellulose-based microparticles, the inclusion of a plasticizer is crucial for achieving the desired release kinetics.
Solvent
Due to its organic nature, this compound can also act as a solvent for certain APIs, aiding in their dispersion within a polymer matrix.[1] This is particularly useful in the preparation of solid dispersions and drug-loaded nanoparticles where achieving a homogenous distribution of the drug is essential for consistent performance.
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
This protocol describes the preparation of polymer films with this compound as a plasticizer using the solvent casting method. This technique is widely used for screening different plasticizers and their concentrations.
Materials:
-
Polymer (e.g., Ethylcellulose, Eudragit® RS)
-
This compound
-
Active Pharmaceutical Ingredient (API) (optional)
-
Solvent (e.g., Ethanol, Acetone, or a mixture)
-
Petri dish or a flat glass surface
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the polymer in a suitable solvent to achieve a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
Addition of this compound: Calculate the required amount of this compound based on the desired weight percentage relative to the polymer (e.g., 10%, 20% w/w of dry polymer). Add the this compound to the polymer solution and continue stirring until a homogenous mixture is obtained.
-
Incorporation of API (Optional): If preparing a drug-loaded film, dissolve the API in the polymer-plasticizer solution. Ensure complete dissolution.
-
Casting the Film: Pour a defined volume of the solution into a level petri dish.
-
Drying: Allow the solvent to evaporate slowly in a well-ventilated area or a fume hood at room temperature for 24 hours. Subsequently, transfer the films to a drying oven at a controlled temperature (e.g., 40°C) for a further 24 hours to remove any residual solvent.
-
Film Characterization: Once dried, the films can be carefully peeled from the casting surface and evaluated for their mechanical properties (tensile strength, elongation at break), thermal properties (using DSC to determine Tg), and drug release profile.
Protocol 2: Preparation of Drug-Loaded Microspheres by Emulsion-Solvent Evaporation
This protocol details the preparation of drug-loaded microspheres where this compound can be used as a plasticizer and/or a solvent for the drug.
Materials:
-
Polymer (e.g., Polylactic-co-glycolic acid - PLGA)
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Aqueous Phase (e.g., Polyvinyl alcohol - PVA solution, 1% w/v)
-
Homogenizer or high-speed stirrer
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Freeze-dryer or vacuum oven
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the API in the organic solvent. Add this compound to this solution. The amount of this compound can be varied to optimize the properties of the microspheres.
-
Emulsification: Add the organic phase to the aqueous phase under continuous high-speed homogenization (e.g., 5000-10000 rpm) for a few minutes to form an oil-in-water (o/w) emulsion. The droplet size will determine the final microsphere size.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the solidification of the microspheres.
-
Microsphere Collection: Collect the hardened microspheres by filtration.
-
Washing: Wash the collected microspheres several times with deionized water to remove any residual PVA and unencapsulated drug.
-
Drying: Dry the microspheres, for instance by freeze-drying or in a vacuum oven, to obtain a free-flowing powder.
-
Characterization: The prepared microspheres can be characterized for their particle size and morphology (using scanning electron microscopy), drug loading, encapsulation efficiency, and in vitro drug release.[5][6]
Characterization Techniques
The effect of this compound on pharmaceutical formulations can be assessed using various analytical techniques.
| Technique | Purpose | Typical Observations |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer and assess polymer-plasticizer miscibility. | A decrease in Tg indicates effective plasticization. A single Tg for the blend suggests good miscibility.[3] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the formulation. | Can indicate changes in the degradation temperature of the polymer due to the plasticizer.[7] |
| Tensile Testing | To measure the mechanical properties of films (tensile strength, Young's modulus, elongation at break). | An effective plasticizer will typically decrease tensile strength and Young's modulus while increasing the elongation at break.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To investigate potential molecular interactions between the polymer, drug, and plasticizer. | Shifts in characteristic peaks (e.g., carbonyl groups) can suggest hydrogen bonding or other interactions.[9] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of films or microspheres. | Can reveal the uniformity of the surface and the shape and size distribution of microspheres.[5] |
| In Vitro Dissolution Studies | To determine the drug release profile from the formulation. | The release rate can be altered by the concentration of this compound. |
Logical Relationships in Formulation Development
The process of incorporating this compound into a formulation involves a logical progression of steps, from initial screening to final optimization.
Conclusion
This compound is a versatile excipient with potential applications in pharmaceutical formulations, particularly as a plasticizer in film coatings and a component in controlled-release systems. While specific quantitative data for this compound is limited in the current literature, the provided protocols and comparative data for other citrate esters offer a solid foundation for researchers and drug development professionals to explore its utility. Further studies are warranted to fully characterize the performance of this compound and establish its specific advantages in various drug delivery applications.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. akademiabaru.com [akademiabaru.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Triisopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropyl citrate (B86180) is a triester of citric acid and isopropyl alcohol, utilized in various industrial applications, including as a plasticizer, solvent, and emollient in cosmetics and pharmaceutical formulations.[1][2] Its presence and concentration in final products are critical for quality control, stability studies, and regulatory compliance. Accurate and robust analytical methods are therefore essential for the precise quantification of triisopropyl citrate in diverse matrices.
These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and powerful technique for the analysis of semi-volatile compounds. Additionally, a foundational approach for the development of a High-Performance Liquid Chromatography (HPLC) method is presented, offering an alternative analytical strategy.
Analytical Methods Overview
The primary method for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high selectivity and sensitivity, allowing for the accurate measurement of the analyte even in complex matrices.[3][4] An alternative, though less commonly cited for this specific compound, is High-Performance Liquid Chromatography (HPLC) with UV detection, which can be developed for routine analysis.
Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of this compound in raw materials, finished cosmetic products, and pharmaceutical excipients.
Principle
The sample is prepared through a suitable extraction method, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate this compound from the sample matrix. The extracted analyte is then injected into a gas chromatograph, where it is volatilized and separated from other components on a capillary column. The separated this compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. Quantification is achieved by comparing the response of a characteristic ion of this compound to that of an internal standard.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol
3.1. Sample Preparation (Liquid-Liquid Extraction for Cosmetic Creams)
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard (e.g., triethyl citrate or a deuterated analog of this compound).
-
Solvent Addition: Add 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining sample with an additional 10 mL of the organic solvent to maximize recovery.
-
Drying: Pass the combined organic extracts through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
-
Final Sample: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
3.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL in splitless mode |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min[5] |
| Mass Spectrometer | Agilent 7000E GC/TQ or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions | To be determined empirically. Based on related citrate esters, potential ions could include m/z 43, 59, 115, 159, 201, and 259. |
Note: The oven program and characteristic ions should be optimized based on the specific instrument and standards.
Quantitative Data Summary
The following table presents typical validation parameters that should be established for this method. The values are indicative and should be determined experimentally in the user's laboratory.
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL[6] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Retention Time (RT) | Dependent on GC conditions, typically 10-20 min |
Application Note 2: Development of an HPLC-UV Method for Quantification of this compound
This note outlines a starting point for developing an HPLC-UV method, which can be a cost-effective alternative for routine quality control analysis where high sensitivity is not paramount.
Principle
This compound is a non-polar compound and can be separated using reversed-phase HPLC. The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and water. Detection is performed using a UV detector at a low wavelength, as this compound does not possess a strong chromophore. Quantification is based on the peak area relative to a calibration curve prepared from standards of known concentrations.
Logical Relationship for Method Development
Caption: Logical workflow for HPLC method development.
Suggested Starting Protocol
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolution: Dissolve the sample in a suitable organic solvent, such as acetonitrile or methanol.
-
Dilution: Dilute to the mark with the solvent and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.2. HPLC Instrumentation and Conditions
| Parameter | Suggested Starting Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Wavelength | 210 nm[8] |
| Injection Volume | 10 µL |
Note: This is a starting point, and the mobile phase composition, gradient, and other parameters will need to be optimized to achieve adequate separation and peak shape for this compound.
Quantitative Data Summary (Target Validation Parameters)
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined (expected to be in the µg/mL range) |
| Limit of Quantification (LOQ) | To be determined (expected to be in the µg/mL range) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Conclusion
The GC-MS method outlined provides a robust and sensitive approach for the quantitative analysis of this compound in various matrices. For routine quality control, the development of an HPLC-UV method can be a viable alternative. It is imperative that any method is fully validated in the laboratory for its intended use to ensure the accuracy and reliability of the results, in accordance with ICH guidelines.
References
- 1. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 74592-76-0 [thegoodscentscompany.com]
- 3. gcms.cz [gcms.cz]
- 4. Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products [mdpi.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
Triisopropyl Citrate: An Overview of its Properties and Potential as a Solvent in Organic Synthesis
Introduction
Triisopropyl citrate (B86180) is a triester of citric acid and isopropanol (B130326). While it has established applications in the cosmetics industry as an emollient and solvent, a comprehensive review of scientific literature and patent databases reveals a notable absence of its use as a primary solvent for organic reactions.[1][2] This document provides a summary of the known physical and chemical properties of triisopropyl citrate, discusses its potential solvent characteristics, and presents a general protocol for the synthesis of citrate esters, a reaction class where this compound itself is a product.
Physicochemical Properties of this compound
A compilation of the physical and chemical properties of this compound is presented below. This data is essential for understanding its potential behavior as a solvent.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₇ | [1] |
| Molecular Weight | 318.36 g/mol | [1] |
| CAS Number | 74592-76-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 331.0 ± 9.0 °C (Predicted) | [3] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [3] |
| logP | 1.352 | [3] |
| Water Solubility | Limited | General citrate ester properties |
| Solubility in Organic Solvents | Soluble in many organic solvents | General citrate ester properties |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
Potential as a Solvent for Organic Reactions
While no specific applications of this compound as a reaction solvent are documented, its chemical structure and physical properties allow for speculation on its potential advantages and disadvantages in this role.
Potential Advantages:
-
High Boiling Point: Its high boiling point of approximately 331 °C could be advantageous for reactions requiring elevated temperatures.[3]
-
Polarity: As an ester, this compound possesses a degree of polarity, which could make it suitable for dissolving a range of polar and nonpolar reactants.
-
"Green" Solvent Potential: Derived from citric acid, a bio-based material, this compound could be considered a potentially sustainable or "green" solvent alternative to petroleum-based solvents.
-
Low Volatility: The low volatility associated with its high boiling point would reduce solvent loss through evaporation and minimize worker exposure.
Potential Disadvantages:
-
Transesterification: The ester functionalities in this compound could potentially undergo transesterification reactions with nucleophilic reagents or under certain catalytic conditions, leading to unwanted side products.
-
Hydrolysis: In the presence of strong acids or bases and water, this compound could be susceptible to hydrolysis, breaking down into citric acid and isopropanol.
-
Limited Solvency Data: The lack of comprehensive data on its ability to dissolve a wide range of organic and inorganic reagents makes its practical application unpredictable without empirical testing.
Experimental Protocol: Synthesis of Citrate Esters
Although this compound is not documented as a reaction solvent, the synthesis of citrate esters is a well-established process. The following is a general protocol for the Fischer esterification of citric acid with an alcohol, which is the process used to produce compounds like this compound.
Objective: To synthesize a trialkyl citrate via the acid-catalyzed esterification of citric acid.
Materials:
-
Citric acid
-
Alcohol (e.g., isopropanol to synthesize this compound) (3-5 equivalents)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid and 3 to 5 molar equivalents of the desired alcohol (e.g., isopropanol).
-
Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water formation (if using a Dean-Stark apparatus).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was not used for the reaction, dilute the mixture with an appropriate organic solvent for extraction (e.g., diethyl ether).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude citrate ester.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Safety Precautions: Strong acids are corrosive and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: General workflow for the synthesis of a trialkyl citrate.
Conclusion
References
Application Notes and Protocols for Incorporating Triisopropyl Citrate into a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of triisopropyl citrate (B86180) into a polymer matrix. Triisopropyl citrate, a non-toxic and biodegradable plasticizer, is utilized to enhance the flexibility and processability of various polymers, making it a valuable excipient in pharmaceutical formulations, medical devices, and food packaging.[1][2] This document outlines two primary methods for incorporation: solvent casting and melt extrusion, and includes protocols for characterization of the resulting polymer matrix.
Introduction to this compound as a Polymer Additive
This compound (TIPC) belongs to the family of citrate esters, which are widely recognized as safe and effective plasticizers for a range of polymers, including cellulosics, polyvinyl chloride (PVC), and biodegradable polymers like polylactic acid (PLA).[1][2] In drug delivery systems, citrate esters such as triethyl citrate (TEC) are instrumental in the formation of flexible polymer coatings for tablets and capsules, enabling controlled release of active pharmaceutical ingredients (APIs).[3] The incorporation of a plasticizer like TIPC modifies the physical properties of the polymer by reducing the glass transition temperature (Tg), which in turn increases the polymer's flexibility and workability.[4][5]
Methods of Incorporation
The selection of an appropriate method for incorporating this compound into a polymer matrix is critical and depends on the thermal stability of the polymer and the desired final form of the product.
2.1. Solvent Casting
Solvent casting is a versatile laboratory and industrial technique for producing thin, uniform polymer films.[6] This method is particularly suitable for polymers that are soluble in a common solvent with the plasticizer.
2.2. Melt Extrusion
Melt extrusion is a solvent-free, continuous manufacturing process that is widely used in the plastics and pharmaceutical industries.[7][8] It is an efficient method for producing a variety of dosage forms, including granules, pellets, and films.[4][8]
Experimental Protocols
Protocol 1: Incorporation of this compound via Solvent Casting
This protocol details the steps for preparing a polymer film with incorporated this compound using the solvent casting method.[6]
Materials and Equipment:
-
Polymer (e.g., Polylactic Acid - PLA)
-
This compound (TIPC)
-
Volatile solvent (e.g., chloroform, dichloromethane)
-
Glass petri dish or other suitable casting surface
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Pipette
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Dissolution:
-
Weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a beaker to create a polymer solution of a specific concentration (e.g., 10% w/v).
-
Stir the solution using a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours.[6]
-
-
Addition of this compound:
-
Calculate the required amount of TIPC based on the desired weight percentage relative to the polymer (e.g., 5%, 10%, 15%, 20% w/w).
-
Add the calculated amount of TIPC to the polymer solution.
-
Continue stirring for an additional 1-4 hours to ensure homogeneous mixing of the plasticizer within the polymer solution.[6]
-
-
Casting the Film:
-
Drying the Film:
-
Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow, controlled evaporation of the solvent at room temperature for 24 hours.[6] Rapid evaporation can lead to bubble formation or an uneven surface.[6]
-
Transfer the cast film to a vacuum oven and dry at a temperature appropriate for the polymer (e.g., 40°C for PLA) for 48 hours to remove any residual solvent.[6]
-
-
Film Removal:
-
Once completely dry, carefully peel the film from the casting surface using a flat-edged tool.
-
References
- 1. Citrates – Nayakem [nayakem.com]
- 2. kanademy.com [kanademy.com]
- 3. nbinno.com [nbinno.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. docta.ucm.es [docta.ucm.es]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. A Review of Hot-Melt Extrusion: Process Technology to Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Triisopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the laboratory synthesis of triisopropyl citrate (B86180), a versatile organic compound with applications as a plasticizer, solvent, and pharmaceutical excipient. Two synthetic methodologies are presented: a traditional esterification using a homogenous acid catalyst and a modern approach employing a solid-supported catalyst. This guide includes comprehensive procedures for synthesis, purification, and characterization of the final product, along with a summary of key quantitative data.
Introduction
Triisopropyl citrate is a triester formed from the esterification of citric acid with isopropanol (B130326). Its stability and low volatility make it a valuable component in cosmetics, food additives, and biodegradable polymers.[1] In the pharmaceutical industry, it serves as a non-toxic plasticizer for film coatings on tablets and capsules. The synthesis of this compound is typically achieved through the direct esterification of citric acid with isopropanol in the presence of an acid catalyst. The reaction equilibrium is driven towards the product by removing the water byproduct, often through azeotropic distillation. This document outlines two effective methods for its preparation in a laboratory setting.
Experimental Protocols
Method 1: Traditional Esterification using Sulfuric Acid
This protocol describes the synthesis of this compound using concentrated sulfuric acid as a catalyst and toluene (B28343) as an azeotropic agent to remove water.
Materials:
-
Citric acid (anhydrous)
-
Isopropanol
-
Toluene
-
Concentrated sulfuric acid (98%)
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
-
Activated carbon
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine citric acid, isopropanol, and toluene. A typical molar ratio of citric acid to isopropanol is 1:5 to ensure an excess of the alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. A typical catalyst loading is 0.5-1.0% by weight relative to the citric acid.
-
Esterification: Heat the reaction mixture to reflux (approximately 110-140°C). The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap, which typically takes several hours.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).
-
Aqueous Workup: Wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene and excess isopropanol using a rotary evaporator.
-
Decolorization and Purification: If the crude product is colored, it can be decolorized by treating it with activated carbon. The final product is then purified by vacuum distillation to yield pure this compound.
Method 2: Green Synthesis using a Solid-Supported Catalyst
This protocol utilizes a sulfonated graphene catalyst for a more environmentally friendly synthesis, avoiding the use of a strong mineral acid and organic solvent.
Materials:
-
Citric acid (anhydrous)
-
Isopropanol
-
Sulfonated graphene catalyst
-
Ethyl acetate (B1210297)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Centrifuge or filtration setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine citric acid and isopropanol.
-
Catalyst Addition: Add the sulfonated graphene catalyst to the mixture.
-
Esterification: Heat the reaction mixture at 90°C with vigorous stirring for approximately 2.5 hours.
-
Catalyst Removal: After the reaction, cool the mixture and add ethyl acetate to dissolve the product. Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Workup and Solvent Removal: Wash the organic phase with deionized water to remove any unreacted citric acid. Dry the organic phase over anhydrous sodium sulfate and remove the solvent and excess isopropanol using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Data Presentation
| Parameter | Method 1: Sulfuric Acid | Method 2: Sulfonated Graphene |
| Catalyst | Concentrated H₂SO₄ | Sulfonated Graphene |
| Solvent | Toluene | None (Neat) |
| Reaction Temperature | 110-140°C | 90°C |
| Reaction Time | Several hours | 2.5 hours |
| Reported Yield | Not specified | ~94% |
| Purity | >95% (typical) | High purity expected |
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) and C-O stretches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor impurities.
Experimental Workflow and Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Formulation of Biodegradable Polymers with Triisopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of biodegradable polymers, such as Polylactic Acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA), using triisopropyl citrate (B86180) as a plasticizer. Triisopropyl citrate, a derivative of citric acid, is a biocompatible and non-toxic plasticizer that can enhance the flexibility and processability of biodegradable polymers, making them suitable for various applications in drug delivery and medical devices.
Introduction to this compound in Biodegradable Polymer Formulation
Biodegradable polymers like PLA and PLGA are widely used in the pharmaceutical and biomedical fields due to their biocompatibility and ability to degrade into non-toxic byproducts. However, their inherent brittleness can limit their application. Plasticizers are added to polymers to increase their flexibility, ductility, and processability by reducing the intermolecular forces between polymer chains.
This compound is a citrate ester that can be used as a plasticizer for biodegradable polymers. Its incorporation into the polymer matrix can lower the glass transition temperature (Tg), thereby increasing the polymer chains' mobility and resulting in a more flexible material. This modification is crucial for applications such as the development of flexible films for drug delivery, coatings for medical devices, and scaffolds for tissue engineering.
Data Presentation: Effects of this compound on Polymer Properties
The addition of this compound to biodegradable polymers influences their thermal and mechanical properties. The following tables provide an illustrative summary of the expected effects of increasing this compound concentration on the properties of PLA. Note that these values are hypothetical and based on trends observed with other citrate ester plasticizers; empirical validation is required for specific formulations.
Table 1: Illustrative Thermal Properties of PLA with this compound
| Property | Neat PLA | PLA + 10% this compound (Illustrative) | PLA + 20% this compound (Illustrative) |
| Glass Transition Temp. (Tg) (°C) | ~60-65 | ~50-55 | ~40-45 |
| Melting Temp. (Tm) (°C) | ~150-160 | ~145-155 | ~140-150 |
| Crystallinity (Xc) (%) | ~5-10 | Increased | Further Increased |
Table 2: Illustrative Mechanical Properties of PLA with this compound
| Property | Neat PLA | PLA + 10% this compound (Illustrative) | PLA + 20% this compound (Illustrative) |
| Tensile Strength (MPa) | ~50-70 | Decreased | Further Decreased |
| Elongation at Break (%) | ~2-5 | Increased | Further Increased |
| Young's Modulus (GPa) | ~1.2-3.5 | Decreased | Further Decreased |
Experimental Protocols
Formulation of Plasticized Polymer Films by Solvent Casting
The solvent casting method is a common laboratory technique for preparing thin polymer films with a uniform thickness.
Materials:
-
Biodegradable Polymer (e.g., PLA, PLGA)
-
This compound
-
Volatile Solvent (e.g., Chloroform, Dichloromethane)
-
Glass Petri Dish or other suitable casting surface
-
Stirring apparatus
-
Vacuum oven
Protocol:
-
Polymer Solution Preparation: Dissolve a known amount of the biodegradable polymer in a suitable volatile solvent to create a polymer solution (e.g., 5-10% w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Addition of Plasticizer: Calculate the required amount of this compound based on the desired weight percentage relative to the polymer. Add the this compound to the polymer solution and continue stirring until a homogenous mixture is obtained.
-
Casting the Film: Place the glass petri dish on a level surface. Carefully pour the polymer-plasticizer solution into the petri dish.
-
Drying the Film: Cover the petri dish with a lid, leaving a small opening to allow for slow solvent evaporation in a fume hood at room temperature for 24 hours.
-
Final Drying: Transfer the petri dish to a vacuum oven and dry at a temperature below the solvent's boiling point (e.g., 40°C) for 48 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the petri dish for characterization.
Formulation of Plasticized Polymer by Melt Blending
Melt blending is a solvent-free method for preparing plasticized polymers and is suitable for scalable production.
Materials:
-
Biodegradable Polymer Pellets (e.g., PLA)
-
This compound
-
Twin-screw extruder or internal mixer
-
Hydraulic press
-
Drying oven
Protocol:
-
Drying: Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove residual moisture.
-
Premixing: Prepare a physical blend of the dried polymer pellets and the desired weight percentage of this compound.
-
Melt Extrusion: Set the temperature profile of the twin-screw extruder to a range suitable for the polymer (e.g., 160-180°C for PLA). Feed the premixed polymer and plasticizer into the extruder. The molten blend is extruded through a die.
-
Pelletization: Cool the extruded strand in a water bath and then feed it into a pelletizer to obtain pellets of the plasticized polymer.
-
Film Formation (Optional): Place the plasticized polymer pellets between two metal plates lined with Teflon sheets in a hydraulic press preheated to a suitable temperature (e.g., 180°C for PLA). Apply pressure (e.g., 10 MPa) for a few minutes to form a film of uniform thickness.
Characterization of Plasticized Polymers
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Protocol:
-
Weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify thermal transitions. A decrease in Tg compared to the neat polymer indicates effective plasticization.
Mechanical Testing: Tensile Testing
Tensile testing is performed to evaluate the mechanical properties of the plasticized polymer films, including tensile strength, elongation at break, and Young's modulus.
Protocol:
-
Cut the polymer films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to calculate the mechanical properties. An increase in elongation at break and a decrease in tensile strength and Young's modulus are indicative of plasticization.
In Vitro Drug Release Study
This protocol is for evaluating the release of a drug from a plasticized polymer matrix.
Materials:
-
Drug-loaded plasticized polymer film or microspheres
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Place a known amount of the drug-loaded polymer formulation into a vessel containing a specific volume of the release medium.
-
Incubate the vessel at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Triisopropyl Citrate: Application Notes and Protocols for Tablet Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triisopropyl Citrate (B86180) in Tablet Coating
Triisopropyl citrate is a citrate ester that serves as a plasticizer in pharmaceutical tablet coatings. Plasticizers are essential components of film-coating formulations, imparting flexibility and elasticity to the polymer film. This prevents the coating from cracking or chipping during manufacturing, packaging, transport, and handling. A robust and flexible film coat is critical for taste masking, protecting the active pharmaceutical ingredient (API) from light or moisture, and controlling the drug release profile.
Similar to other citrate esters like triethyl citrate, this compound reduces the glass transition temperature (Tg) of the film-forming polymer.[1] This softening effect allows the polymer chains to move more freely, facilitating the formation of a continuous and uniform film on the tablet surface at lower processing temperatures. The choice and concentration of a plasticizer are critical formulation parameters that can significantly impact the mechanical properties, permeability, and stability of the film coat.
Key Functions of this compound in Tablet Coating:
-
Enhances Film Flexibility and Reduces Brittleness: Prevents cracking and peeling of the tablet coat.
-
Improves Film Adhesion: Promotes better adherence of the coating to the tablet core.
-
Lowers Glass Transition Temperature (Tg): Facilitates film formation at lower processing temperatures, which is beneficial for heat-sensitive APIs.
-
Improves Mechanical Strength: Contributes to a more durable and resilient coating.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylethyl) ester | [3] |
| Synonyms | Citric acid tri-isopropyl ester, Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [3] |
| CAS Number | 74592-76-0 | [3][4] |
| Molecular Formula | C15H26O7 | [4] |
| Molecular Weight | 318.36 g/mol | [4] |
| Appearance | Oily liquid | |
| Solubility | Soluble in water (1368 mg/L @ 25 °C est.) | [3] |
| Boiling Point | 331.01 °C @ 760.00 mm Hg (est) | [3] |
| Flash Point | 217.00 °F TCC (103.00 °C) (est) | [3] |
Application Data: Effect on Polymer Glass Transition Temperature
While specific quantitative data for this compound is limited in publicly available literature, data for the structurally similar plasticizer, triethyl citrate (TEC), provides a valuable reference for its expected performance. The following table summarizes the effect of TEC on the glass transition temperature (Tg) of a polyvinyl alcohol (PVA)-based polymer, Parteck® COAT. A lower Tg indicates a more efficient plasticizing effect, allowing for greater processing flexibility.
| Polymer | Plasticizer | Plasticizer Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) [°C] |
| Parteck® COAT | None | 0 | 47.63 |
| Parteck® COAT | Triethyl Citrate | 20 | 16.47 |
Data adapted from a study on various plasticizers with Parteck® COAT excipient. This data is for Triethyl Citrate and serves as an illustrative example. Experimental validation is required for this compound.
Experimental Protocols
Protocol for Preparation of a Tablet Coating Solution with this compound
This protocol describes the preparation of an aqueous-based film coating solution using Hydroxypropyl Methylcellulose (HPMC) as the film-forming polymer and this compound as the plasticizer.
Materials:
-
Hydroxypropyl Methylcellulose (HPMC) 5 cP
-
This compound
-
Talc (B1216) (Anti-tacking agent)
-
Titanium Dioxide (Opacifier)
-
Purified Water
Equipment:
-
Analytical balance
-
Beakers
-
Magnetic stirrer and stir bar
-
Overhead stirrer (optional, for larger volumes)
-
Volumetric flasks and graduated cylinders
Procedure:
-
Polymer Dispersion:
-
Heat approximately one-third of the required volume of purified water to 70-80 °C.
-
Slowly add the HPMC to the heated water while stirring vigorously with a magnetic stirrer to form a vortex. Continue stirring until the HPMC is fully dispersed and free of lumps.
-
Add the remaining two-thirds of the purified water as cold water or ice to the hot dispersion while continuing to stir. This will facilitate the dissolution of the polymer.
-
Continue stirring until the solution is clear and uniform. Allow the solution to cool to room temperature.
-
-
Plasticizer Addition:
-
In a separate container, weigh the required amount of this compound.
-
Slowly add the this compound to the HPMC solution while stirring continuously. Ensure it is fully dispersed.
-
-
Opacifier and Anti-tacking Agent Dispersion:
-
In another small container, disperse the titanium dioxide and talc in a small amount of purified water to form a smooth slurry. This prevents clumping when added to the main solution.
-
Slowly add this slurry to the polymer-plasticizer solution with continuous stirring.
-
-
Final Volume Adjustment and Homogenization:
-
Add purified water to the final required volume and continue to stir for at least 30 minutes to ensure a homogenous dispersion.
-
Visually inspect the solution for any undispersed particles or agglomerates.
-
Example Formulation:
| Ingredient | Concentration (% w/w of dry polymer) | Function |
| HPMC 5 cP | 100 | Film-former |
| This compound | 10 - 25 | Plasticizer |
| Talc | 10 - 20 | Anti-tacking agent |
| Titanium Dioxide | 5 - 15 | Opacifier |
| Purified Water | q.s. to 10-15% solid content | Solvent |
Protocol for Tablet Coating Process
This protocol outlines the general procedure for applying the prepared coating solution to tablet cores using a perforated pan coater.
Equipment:
-
Perforated pan coater with spray system
-
Calibrated peristaltic pump
-
Tablet cores (placebo or with API)
Procedure:
-
Coater Setup and Preheating:
-
Load the tablet cores into the coating pan.
-
Preheat the tablet bed to the target temperature (typically 40-45 °C) by jogging the pan and supplying heated inlet air.
-
-
Coating Application:
-
Once the target tablet bed temperature is reached, begin spraying the coating solution at a controlled rate using a peristaltic pump.
-
Maintain the process parameters (inlet air temperature, airflow, pan speed, and spray rate) within the desired ranges to ensure efficient drying and uniform coating.
-
Periodically check the tablets for any coating defects such as picking, sticking, or twinning.
-
-
Drying:
-
After the entire coating solution has been applied, stop the spray and continue to tumble the tablets in the pan with heated air for a specified period (e.g., 15-30 minutes) to ensure complete drying of the film coat.
-
-
Cooling and Discharging:
-
Turn off the inlet air heat and allow the tablets to cool to near room temperature while the pan is still jogging.
-
Once cooled, discharge the coated tablets into a suitable container.
-
Typical Process Parameters:
| Parameter | Typical Range |
| Inlet Air Temperature | 50 - 70 °C |
| Tablet Bed Temperature | 40 - 45 °C |
| Pan Speed | 8 - 15 RPM |
| Spray Rate | 10 - 50 g/min/kg of tablets |
| Atomizing Air Pressure | 1.5 - 2.5 bar |
Protocol for Evaluation of Coated Tablets
This section provides protocols for key tests to evaluate the quality and performance of the tablet coating containing this compound.
-
Visual Inspection: Visually inspect the coated tablets for any defects such as cracking, peeling, roughness, color non-uniformity, or logo bridging.
-
Weight Gain:
-
Weigh a representative sample of tablets before and after coating.
-
Calculate the average percentage weight gain using the following formula:
-
% Weight Gain = [(Average Coated Tablet Weight - Average Uncoated Tablet Weight) / Average Uncoated Tablet Weight] * 100
-
-
-
Hardness Test:
-
Measure the breaking force of at least 10 coated tablets using a tablet hardness tester.
-
Record the individual and average hardness values. An increase in hardness after coating is generally observed.
-
-
Friability Test:
-
Weigh a sample of coated tablets (usually around 6.5 g).
-
Place the tablets in a friabilator and rotate for a specified number of revolutions (e.g., 100 revolutions at 25 RPM).
-
Remove the tablets, de-dust, and re-weigh them.
-
Calculate the percentage friability:
-
% Friability = [(Initial Weight - Final Weight) / Initial Weight] * 100
-
-
A friability of less than 1% is generally considered acceptable.
-
-
Procedure:
-
Place one tablet in each of the six tubes of the disintegration test apparatus basket.
-
Immerse the basket in the specified medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2 °C.
-
Operate the apparatus and record the time taken for all tablets to disintegrate completely.
-
-
Procedure:
-
Perform the dissolution test using the appropriate USP apparatus (e.g., Apparatus 2 - Paddles).
-
Use a suitable dissolution medium as specified for the drug product.
-
Maintain the medium at 37 ± 0.5 °C and stir at the specified speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals, withdraw samples of the dissolution medium and analyze for the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Triisopropyl Citrate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for enhancing the solubility of triisopropyl citrate (B86180) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of triisopropyl citrate and what are its key properties?
This compound is an ester of citric acid and isopropanol. It is a colorless to pale yellow liquid with limited solubility in water, which is estimated to be approximately 1368 mg/L (1.37 g/L) at 25°C[1]. Its properties make it useful as a solvent and emollient, but its hydrophobicity presents challenges in aqueous formulations[2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₇ | [2][4] |
| Molecular Weight | 318.36 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Estimated Water Solubility | ~1.37 g/L (at 25°C) | [1] |
| logP (o/w) | ~2.535 (estimated) | [1] |
Q2: How can co-solvents be used to improve the solubility of this compound?
Co-solvency is a common technique to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system[5]. Water-miscible organic solvents such as ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400) are frequently used. The solubility of the compound generally increases with the concentration of the co-solvent[5].
Experimental Protocol: Co-solvent Solubility Screening
-
Preparation of Co-solvent Systems : Prepare a series of aqueous solutions containing varying percentages (e.g., 10%, 20%, 30%, 40% v/v) of a selected co-solvent (e.g., ethanol).
-
Equilibration : Add an excess amount of this compound to each co-solvent mixture in sealed vials.
-
Agitation : Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer until equilibrium is reached (typically 24-48 hours). Ensure a solid/liquid phase of excess this compound remains.
-
Separation : Centrifuge the samples to separate the undissolved this compound.
-
Quantification : Carefully withdraw an aliquot from the supernatant, dilute it with a suitable solvent (e.g., acetonitrile), and determine the concentration of dissolved this compound using an appropriate analytical method, such as HPLC-UV.
Table 2: Illustrative Solubility of this compound in Co-solvent Systems
| Co-solvent System (v/v) | Illustrative Solubility (g/L) | Fold Increase (Approx.) |
| Water (Control) | 1.37 | 1.0x |
| 10% Ethanol in Water | 5.5 | 4.0x |
| 20% Ethanol in Water | 15.1 | 11.0x |
| 20% Propylene Glycol in Water | 12.5 | 9.1x |
| 20% PEG 400 in Water | 18.2 | 13.3x |
Note: Data is illustrative to demonstrate the expected trend.
Q3: Which surfactants can enhance the aqueous solubility of this compound and what is the mechanism?
Surfactants increase the solubility of hydrophobic substances through a process called micellar solubilization. Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can encapsulate non-polar molecules like this compound, and a hydrophilic shell that allows them to remain dispersed in water[6]. Common surfactants include non-ionic (e.g., Polysorbate 80) and anionic (e.g., Sodium Dodecyl Sulfate, SDS).
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare Surfactant Solutions : Create a series of aqueous solutions with different concentrations of the chosen surfactant (e.g., Polysorbate 80), spanning the expected CMC.
-
Add this compound : Add an excess amount of this compound to each solution.
-
Equilibrate : Agitate the mixtures at a constant temperature until equilibrium is achieved (24-48 hours).
-
Separate and Quantify : Centrifuge the samples and analyze the supernatant to determine the concentration of dissolved this compound, as described in the co-solvent protocol.
-
Determine Solubility Enhancement : Plot the solubility of this compound against the surfactant concentration to observe the effect of micelle formation.
Table 3: Illustrative Solubility of this compound with Surfactants
| Surfactant System (in Water) | Illustrative Solubility (g/L) | Fold Increase (Approx.) |
| Control (Water) | 1.37 | 1.0x |
| 1% Polysorbate 80 | 22.0 | 16.1x |
| 2% Polysorbate 80 | 45.5 | 33.2x |
| 1% Sodium Dodecyl Sulfate (SDS) | 31.2 | 22.8x |
Note: Data is illustrative. The effectiveness of surfactants can be significant.
Q4: Can cyclodextrins be used to improve the solubility of this compound?
Yes, cyclodextrins (CDs) are effective at increasing the solubility of hydrophobic compounds[7]. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules like this compound to form a water-soluble inclusion complex[8][9][10]. Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and can lead to significant increases in solubility[7].
Experimental Protocol: Cyclodextrin (B1172386) Complexation (Kneading Method)
-
Slurry Formation : Create a slurry by mixing cyclodextrin (e.g., HP-β-CD) with a small amount of water in a mortar.
-
Addition of Guest : Slowly add this compound to the slurry.
-
Kneading : Knead the mixture thoroughly for 30-60 minutes to form a thick, uniform paste. This intimate contact facilitates the formation of the inclusion complex.
-
Drying : Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.
-
Solubility Testing : Determine the aqueous solubility of the resulting complex powder by dissolving it in water, allowing it to equilibrate, and measuring the concentration of this compound.
Troubleshooting Guide
This section addresses common issues encountered when attempting to dissolve this compound in aqueous solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Solution remains cloudy or forms an emulsion. | - Insufficient surfactant concentration (below CMC).- Inadequate mixing energy.- this compound concentration is too high for the chosen solubilization system. | - Increase the surfactant concentration.- Use higher energy mixing, such as sonication or homogenization.- Reduce the target concentration of this compound or increase the amount of the solubilizing agent (co-solvent, surfactant). |
| This compound separates or "oils out" over time. | - The solution is supersaturated and thermodynamically unstable.- Temperature fluctuations are causing the solubility limit to be exceeded.- Degradation of the solubilizing agent (e.g., surfactant hydrolysis). | - Ensure the concentration is below the equilibrium solubility for the given conditions.- Store the solution at a constant, controlled temperature.- Check the stability of all formulation components at the storage pH and temperature. |
| Inconsistent solubility results between experiments. | - Equilibrium has not been reached.- Inaccurate preparation of solutions (pipetting errors).- Variation in raw materials (e.g., different grades of surfactants)[11].- Filtration issues (adsorption of the compound onto the filter)[12]. | - Increase equilibration time (e.g., to 72 hours) and confirm with time-point sampling.- Calibrate all equipment and use precise techniques for preparing solutions.- Use consistent sources and grades for all excipients.- Validate the filter material to ensure it does not bind this compound. Perform a filter study. |
| Precipitate forms when mixing with other formulation components. | - Salting-out effect from the addition of electrolytes.- pH shift moving the system into a region of lower solubility.- Incompatibility between the solubilizer and other excipients (e.g., some surfactants can precipitate in the presence of certain ions)[11]. | - Evaluate the effect of ionic strength on solubility; consider using non-ionic solubilizers.- Buffer the formulation to maintain a stable pH.- Conduct compatibility studies with all formulation components before mixing. |
Workflow for Selecting a Solubility Enhancement Method
For researchers facing solubility challenges with this compound, the following workflow provides a systematic approach to selecting an appropriate enhancement strategy.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 39413-05-3: Isopropyl citrate | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. jddt.in [jddt.in]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
- 8. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing Triisopropyl Citrate as a Plasticizer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisopropyl citrate (B86180) as a plasticizer. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is triisopropyl citrate and why is it used as a plasticizer?
This compound is an ester of citric acid used as a plasticizer to increase the flexibility, durability, and workability of polymers.[1] As a bio-based plasticizer, it is valued for its low toxicity and biodegradability, making it a suitable alternative to traditional phthalate (B1215562) plasticizers in applications such as food packaging, medical devices, and pharmaceutical coatings.[1]
Q2: With which polymers is this compound compatible?
Citrate plasticizers, including this compound, are generally compatible with a range of polymers, including:
-
Polyvinyl Chloride (PVC)
-
Polyvinyl Acetate (PVA)
-
Polyvinyl Butyral (PVB)
-
Polypropylene
-
Cellulose (B213188) acetate[7]
Q3: What are the typical concentration ranges for this compound in a formulation?
The optimal concentration of a plasticizer depends on the specific polymer and the desired final properties of the product. Generally, citrate plasticizers are used in concentrations ranging from 5% to 30% by weight of the polymer.[2][8][9] It is crucial to conduct optimization studies to determine the ideal concentration for your specific application.
Q4: How does the concentration of this compound affect the properties of a polymer film?
Increasing the concentration of a citrate plasticizer typically leads to:
-
Decreased Glass Transition Temperature (Tg): The polymer becomes softer and more flexible at lower temperatures.[2][10]
-
Decreased Tensile Strength: The force required to break the film is reduced.[10]
-
Increased Elongation at Break: The film can stretch more before breaking, indicating increased flexibility.[10]
-
Increased Crystallinity (in some polymers like PLA): This can influence the mechanical and barrier properties of the film.[2][8]
Q5: What are the potential challenges when using this compound as a plasticizer?
Some potential drawbacks of citrate plasticizers include:
-
High Volatility: This can lead to loss of plasticizer over time, resulting in embrittlement of the material.
-
Leaching: The plasticizer can migrate out of the polymer matrix, especially in aqueous environments, which can alter the product's properties and may be a concern in food and drug applications.[11][12][13][14]
-
Fogging: In some film applications, citrate plasticizers can cause a cloudy appearance.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: Film is brittle and cracks easily.
-
Possible Cause: Insufficient plasticizer concentration.
-
Troubleshooting Steps:
-
Incrementally increase the concentration of this compound in your formulation (e.g., in 2.5% or 5% steps).
-
Prepare films with each concentration and evaluate their flexibility and integrity.
-
Perform mechanical testing (e.g., tensile strength and elongation at break) to quantify the effect of the plasticizer concentration.
-
-
Possible Cause: Leaching of the plasticizer during processing or storage.
-
Troubleshooting Steps:
-
Analyze the storage conditions. High humidity can increase the migration of water-soluble plasticizers.[14]
-
If the film is in contact with a liquid, consider the solubility of this compound in that liquid.
-
For coatings on solid dosage forms, a seal coat (e.g., with HPMC) may be used to prevent plasticizer migration into the core.[9]
-
Problem 2: Film is too soft, sticky, or has low tensile strength.
-
Possible Cause: Excessive plasticizer concentration.
-
Troubleshooting Steps:
-
Systematically decrease the concentration of this compound in your formulation.
-
Evaluate the tackiness and mechanical properties of the resulting films. An "antiplasticization" effect, where a small amount of plasticizer can make the material more rigid, has been observed with some plasticizers, so a broad concentration range should be investigated.
-
Problem 3: Inconsistent or unexpected drug release from a coated dosage form.
-
Possible Cause: Plasticizer migration affecting film permeability.
-
Troubleshooting Steps:
-
Investigate the effect of curing time and temperature on the coated product. Increased curing can lead to better film coalescence and slower drug release.[9]
-
Be aware that at higher plasticizer concentrations, curing can sometimes paradoxically lead to an increase in drug release, potentially due to drug migration into the film.[9]
-
Quantify the leaching of this compound into the dissolution medium, as this can create pores in the coating and accelerate drug release.[13]
-
Problem 4: Phase separation or poor miscibility of the plasticizer and polymer.
-
Possible Cause: The saturation concentration of the plasticizer in the polymer has been exceeded.
-
Troubleshooting Steps:
-
Reduce the concentration of this compound.
-
Use analytical techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility. A single glass transition temperature (Tg) that shifts with plasticizer concentration is indicative of good miscibility. Multiple Tgs may suggest phase separation.
-
Data Presentation
The following tables summarize the effects of citrate plasticizer concentration on the thermal and mechanical properties of Polylactic Acid (PLA), a commonly used biodegradable polymer. While this data is for Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC), it provides a useful reference for what to expect with the structurally similar this compound.
Table 1: Effect of Citrate Plasticizer Concentration on the Thermal Properties of PLA [15]
| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| None | 0 | 60.5 |
| TEC | 10 | 45.2 |
| TEC | 20 | 35.8 |
| TEC | 30 | 28.1 |
| ATBC | 10 | 48.7 |
| ATBC | 20 | 40.2 |
| ATBC | 30 | 32.5 |
Table 2: Effect of Tributyl Citrate (TBC) Concentration on the Mechanical Properties of PLA [3]
| TBC Concentration (wt%) | Storage Modulus (GPa) |
| 0 | - |
| 5 | - |
| 7 | 2.11 (drop from neat PLA) |
| 10 | - |
Note: Specific values for neat PLA and other concentrations were not provided in the source.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Determining Glass Transition Temperature (Tg)
Objective: To determine the effect of this compound concentration on the glass transition temperature of a polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare a separate empty, crimped pan to serve as a reference.[5]
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the Tg (e.g., 200°C).
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at the same rate as the first. The Tg is determined from the second heating curve to ensure a consistent thermal history.[2]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Tensile Strength Testing of Polymer Films (based on ASTM D882)
Objective: To measure the tensile strength and elongation at break of polymer films plasticized with varying concentrations of this compound.
Methodology:
-
Specimen Preparation: Cut rectangular strips of the polymer film to standardized dimensions (e.g., 25 mm width). Ensure the edges are clean and free of nicks or defects.
-
Instrument Setup: Use a universal testing machine equipped with grips suitable for thin films. Pneumatic or manual vise grips with rubber-coated inserts are recommended to prevent slippage and premature failure at the grip edge.
-
Testing Procedure:
-
Mount the specimen securely in the grips, ensuring it is aligned vertically and not twisted.
-
Apply a uniaxial tensile force at a constant rate of crosshead movement until the specimen breaks.
-
Record the force and the elongation of the specimen throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common film quality issues.
References
- 1. kanademy.com [kanademy.com]
- 2. researchgate.net [researchgate.net]
- 3. semarakilmu.com.my [semarakilmu.com.my]
- 4. Aqueous ethyl cellulose dispersion containing plasticizers of different water solubility and hydroxypropyl methyl-cellulose as coating material for diffusion pellets II: properties of sprayed films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akademiabaru.com [akademiabaru.com]
- 9. Effect of curing conditions and plasticizer level on the release of highly lipophilic drug from coated multiparticulate drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The impact of triethyl citrate leaching from HPMC-phthalate based isolated films on film permeability and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of triethyl citrate migration from coating polymers to tablet cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Triisopropyl Citrate Crystallization in Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of triisopropyl citrate (B86180) crystallization in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is triisopropyl citrate and what are its common uses in pharmaceutical formulations?
This compound is the tri-ester of citric acid and isopropyl alcohol.[1][2] In pharmaceutical formulations, it primarily functions as a plasticizer, solvent, and emollient.[2][3] Its role as a plasticizer is crucial in film-coating applications for solid dosage forms, where it enhances the flexibility and durability of the polymer film.
Q2: What causes this compound to crystallize in a formulation?
Crystallization of this compound, like any component in a formulation, is driven by its concentration exceeding its solubility in the surrounding medium, leading to a supersaturated state.[4] This can be triggered by several factors, including:
-
Changes in Temperature: A decrease in temperature can significantly lower the solubility of this compound, leading to crystallization.[5]
-
Solvent Evaporation: During the drying phase of film coating, the rapid removal of solvents concentrates the non-volatile components, including this compound, potentially leading to supersaturation and crystallization.
-
Incompatibility with Other Excipients: Poor compatibility with the primary polymer or other excipients in the formulation can reduce the solubility of this compound and promote its crystallization.
-
pH Shifts: Changes in the pH of the formulation can affect the solubility of certain components, which may indirectly impact the solubility of this compound.[6]
Q3: How can I detect if this compound is crystallizing in my formulation?
Visual inspection is often the first indicator, where a hazy or cloudy appearance in a liquid formulation or on a coated tablet may suggest crystallization. For more definitive analysis, the following analytical techniques are recommended:
-
Microscopy: Polarized light microscopy (PLM) can be used to identify birefringent crystalline structures on the surface of a coated tablet or within a liquid formulation.
-
Differential Scanning Calorimetry (DSC): DSC can detect the melting endotherm of crystalline this compound, providing confirmation of its presence in the solid state.[7]
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique to identify the crystalline form of a material.[7]
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can be used to map the distribution of different components on a surface and identify crystalline domains.
Troubleshooting Guide: this compound Crystallization
This guide provides a systematic approach to diagnosing and resolving issues related to this compound crystallization.
Problem: Hazy or cloudy appearance of the film coat on tablets after drying.
This is a common sign of plasticizer crystallization on the surface of the coating.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound crystallization.
Step 1: Review the Formulation Composition
-
This compound Concentration: Is the concentration of this compound approaching its solubility limit in the coating formulation?
-
Recommendation: If possible, try reducing the concentration of this compound. You may consider a partial or full replacement with a more compatible plasticizer.
-
-
Polymer and Excipient Compatibility: Is this compound known to be compatible with the chosen polymer (e.g., HPMC, Eudragit, PVP) and other excipients?
-
Recommendation: Consult excipient compatibility databases. If data is unavailable, conduct compatibility studies. Consider incorporating a co-plasticizer to improve overall compatibility and reduce the crystallization tendency of a single plasticizer.
-
Step 2: Evaluate the Process Parameters
-
Drying Temperature and Rate: High drying temperatures and rapid solvent evaporation can lead to "solvent shock," where the rapid increase in the concentration of non-volatile components forces crystallization.[5]
-
Recommendation: Optimize the drying process by using a lower temperature and a more gradual solvent evaporation rate. This allows the polymer chains and other excipients to better entrap the plasticizer molecules, preventing their aggregation and crystallization.
-
-
Solution Preparation: Was the this compound fully dissolved in the solvent system before being added to the polymer solution?
-
Recommendation: Ensure this compound is completely dissolved in a suitable solvent before mixing with the other components of the formulation. The use of co-solvents can be beneficial.[6]
-
Step 3: Consider Formulation Modifications
-
Addition of Crystallization Inhibitors: Certain polymers can act as crystallization inhibitors.
-
Recommendation: The addition of a small amount of a crystallization inhibitor, such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC), to the formulation can help maintain the amorphous state of other components.
-
Quantitative Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₅H₂₆O₇ | [1][2] | |
| Molecular Weight | 318.37 | g/mol | [1] |
| Water Solubility (estimated) | 1368 | mg/L @ 25°C | [1] |
| logP (o/w) (estimated) | 2.535 | [1] | |
| Boiling Point (estimated) | 331.01 | °C @ 760 mm Hg | [1] |
| Flash Point (estimated) | 103.00 | °C | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Solvent System
This protocol describes a method to determine the equilibrium solubility of this compound in a given solvent or co-solvent system.
Materials:
-
This compound
-
Selected solvent/co-solvent system
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of vials with a fixed volume of the solvent system.
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample to a known volume with a suitable solvent.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Protocol 2: Assessment of this compound Crystallization in a Film Coating
This protocol provides a method to evaluate the physical stability of a film coating containing this compound under accelerated storage conditions.
Materials:
-
Placebo tablets
-
Coating formulation containing this compound
-
Film coating equipment
-
Stability chambers (e.g., 40°C/75% RH)
-
Microscope (preferably with polarizing filters)
-
DSC instrument
-
PXRD instrument
Procedure:
-
Prepare the coating solution according to the formulation.
-
Coat placebo tablets with the formulation using a suitable film coater.
-
Characterize the initial coated tablets (T=0) for appearance, surface morphology (microscopy), and the presence of any crystallinity (DSC, PXRD).
-
Place the coated tablets in a stability chamber under accelerated conditions (e.g., 40°C/75% RH).
-
At predetermined time points (e.g., 1, 2, 4 weeks), withdraw samples of the coated tablets.
-
Visually inspect the tablets for any changes in appearance (e.g., haziness, white spots).
-
Analyze the surface of the coated tablets using microscopy to look for crystal growth.
-
Perform DSC analysis on the coating to detect any melting endotherms corresponding to crystalline this compound.
-
If significant changes are observed, confirm the presence and form of crystals using PXRD.
-
Compare the results from each time point to the initial data to assess the stability of the film coat and the tendency of this compound to crystallize over time.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of Triisopropyl Citrate Under High Temperature
Welcome to the technical support center for triisopropyl citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to address stability issues of triisopropyl citrate when subjected to high temperatures during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A: this compound is the tri-ester of citric acid and isopropyl alcohol. It is a colorless liquid with a high boiling point, commonly used as a solvent and emollient in various industries, including pharmaceuticals and cosmetics.[1][2] In pharmaceutical formulations, it can act as a plasticizer for polymers in coatings and as a solvent in certain preparations.
Q2: At what temperature does this compound begin to degrade?
Q3: What are the likely degradation products of this compound at high temperatures?
A: Based on the degradation pathways of other citrate esters and citric acid, the thermal decomposition of this compound is likely to proceed through several mechanisms. The primary degradation products may include:
-
Isopropyl alcohol: Formed by the hydrolysis of the ester bond if moisture is present.
-
Citric acid: Also a product of hydrolysis.
-
Propene: Formed through the elimination of the isopropyl group.
-
Derivatives of citric acid: Such as aconitic acid, itaconic acid, and citraconic acid, formed through dehydration reactions of the citric acid backbone.
-
Carbon oxides (CO, CO2): Resulting from complete combustion at very high temperatures.
Q4: How can I monitor the thermal degradation of this compound in my experiments?
A: Several analytical techniques can be employed to monitor the degradation of this compound:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the extent of mass loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile degradation products. Pyrolysis-GC-MS is a particularly powerful technique for this purpose.[3][4]
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining this compound and non-volatile degradation products. A stability-indicating HPLC method should be developed and validated.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound at high temperatures.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected changes in the physical properties of the formulation (e.g., color, viscosity). | Thermal degradation of this compound leading to the formation of colored byproducts or changes in the chemical composition. | 1. Determine the onset of degradation using TGA/DSC. 2. Analyze the formulation for degradation products using GC-MS or LC-MS. 3. Consider using a lower processing temperature or reducing the exposure time to heat. 4. Ensure the use of a high-purity grade of this compound. |
| Inconsistent experimental results when using this compound at elevated temperatures. | 1. Batch-to-batch variability of this compound. 2. Inconsistent heating profiles in the experimental setup. 3. Presence of impurities that catalyze degradation. | 1. Source a high-purity, well-characterized grade of this compound. 2. Calibrate and monitor the temperature of your equipment closely. 3. Screen for impurities in the starting material. 4. Implement a robust experimental design to identify sources of variability. |
| Failure of accelerated stability studies for a formulation containing this compound. | The formulation is not robust enough to withstand the stress conditions, potentially due to the degradation of this compound or its interaction with other excipients. | 1. Review the accelerated stability data to identify the failure mode (e.g., impurity formation, changes in physical properties).[6] 2. Conduct forced degradation studies to understand the degradation pathways.[5] 3. Evaluate the compatibility of this compound with other excipients in the formulation. 4. Consider reformulating with a more stable plasticizer or solvent if necessary. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., aluminum or platinum).
-
TGA Parameters:
-
Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used for kinetic analysis.
-
Temperature Range: Start from ambient temperature (e.g., 25 °C) and heat to a temperature where complete decomposition is observed (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Protocol 2: Identification of Volatile Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph with a mass spectrometric detector.
-
Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: Select a temperature or a temperature range based on the TGA data (e.g., 300 °C, 400 °C, 500 °C) to investigate the degradation at different stages.
-
Pyrolysis Time: Typically a few seconds (e.g., 10-30 seconds).
-
-
GC-MS Parameters:
-
GC Column: A suitable capillary column for separating a range of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A programmed temperature ramp to separate the degradation products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Propose a degradation pathway based on the identified products.
-
Visualizations
Caption: Potential degradation pathways of this compound under high temperature.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. Evaluating Failed Batches in Accelerated Stability Studies – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Purification of Triisopropyl Citrate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from triisopropyl citrate (B86180). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude triisopropyl citrate?
A1: Crude this compound, typically synthesized through the direct esterification of citric acid with isopropyl alcohol, may contain several impurities. These include unreacted starting materials such as citric acid and isopropyl alcohol, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), water formed during the reaction, and various colored byproducts.[1] Incomplete esterification can also lead to the presence of mono- and di-esters of citric acid.[2]
Q2: What is the general strategy for purifying this compound?
A2: A multi-step approach is standard for purifying this compound to achieve high purity. The process generally includes:
-
Neutralization and Washing: To remove residual acid catalyst and other water-soluble impurities.[1]
-
Decolorization: To remove colored impurities using an adsorbent like activated carbon.[1]
-
Vacuum Distillation: A crucial step to separate the high-boiling this compound from more volatile components like residual solvents and water.[1]
-
Crystallization: This technique can be employed for further purification by precipitating the product from a suitable solvent system.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is assessed using a combination of physical and chemical analysis methods. Advanced chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying impurities.[1] Wet chemistry methods are also used to determine key parameters such as acid value, moisture content, and heavy metal content to ensure the final product meets required specifications.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Acid Value in Purified Product | 1. Incomplete neutralization of the acid catalyst. 2. Presence of unreacted citric acid. | 1. Repeat the neutralization and washing steps (see Protocol 1). 2. Ensure thorough mixing with the sodium carbonate solution. 3. Use a pH meter or pH paper to confirm the aqueous layer is basic before proceeding. 4. Increase the number of water washes to ensure complete removal of salts.[1] |
| Undesirable Color After Distillation | 1. Ineffective decolorization. 2. Thermal decomposition during distillation. | 1. For ineffective decolorization: Increase the amount of activated carbon or the contact time during the decolorization step. Ensure the activated carbon is of a suitable grade. 2. For thermal decomposition: Improve the vacuum to allow distillation to occur at a lower temperature. Minimize the residence time of the product at high temperatures.[1] |
| Multiple Impurity Peaks in GC-MS/HPLC Analysis | 1. Purification steps were insufficient to remove all impurities, especially those with similar physical properties to this compound. 2. Contamination from starting materials or solvents. | 1. Consider an additional purification step. If distillation was the primary method, a subsequent crystallization step may remove impurities that co-distill. 2. For very challenging separations, preparative chromatography might be necessary.[1] 3. Verify the purity of the starting materials and solvents used in the synthesis and purification. |
| Crystallization Issues (e.g., oiling out, no crystals forming) | 1. The cooling rate is too fast. 2. The solution is too concentrated. 3. Improper solvent system. | 1. Allow the solution to cool more slowly by insulating the flask. 2. If the product oils out, reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly. 3. Experiment with different solvent systems. For esters, mixtures like diethyl ether-petroleum ether or n-hexane/acetone can be effective.[1] |
Data Presentation
Table 1: Example GC-MS Parameters for Purity Assessment
The following table summarizes key quantitative parameters for the GC-MS analysis of citrate esters, adapted for this compound. These parameters should be optimized for your specific instrument and method.
| Parameter | Value / Condition |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mode | Scan Mode (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity |
| Example Characteristic m/z Ions | 185, 259, 56, 55, 43 (based on triisobutyl citrate, requires confirmation for this compound)[3] |
Table 2: Illustrative Purity Progression During Purification
This table provides an example of the expected increase in purity of this compound throughout the purification process. Actual values will vary depending on the initial purity and the efficiency of each step.
| Purification Stage | Key Impurities Removed | Expected Purity (%) |
| Crude Product | Unreacted starting materials, catalyst, water, byproducts | 85 - 95% |
| After Neutralization & Washing | Acid catalyst, water-soluble impurities | 90 - 97% |
| After Decolorization | Colored impurities | 90 - 97% (color improved) |
| After Vacuum Distillation | Volatile impurities, some byproducts | > 99% |
| After Crystallization | Structurally similar impurities | > 99.5% |
Experimental Protocols
Note: The following protocols are adapted from standard procedures for similar citrate esters (e.g., triisobutyl citrate) and should be optimized for this compound purification in your lab.
Protocol 1: Neutralization and Washing of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add a 5-15% aqueous sodium carbonate (Na₂CO₃) solution to the funnel. The volume should be sufficient to neutralize the estimated amount of acid catalyst.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely. The upper layer is the organic phase (this compound).
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water (2-3 times) until the pH of the aqueous layer is neutral.
-
Finally, wash the organic layer with a saturated sodium chloride solution (brine) to facilitate the removal of residual water.
-
Drain the brine layer and transfer the washed this compound to a clean, dry flask.
Protocol 2: Decolorization with Activated Carbon
-
Add activated carbon to the washed this compound (typically 1-2% by weight).
-
Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for 30-60 minutes.
-
Cool the mixture slightly and filter it through a bed of celite or a suitable filter paper to completely remove the activated carbon particles. A hot filtration may be necessary to prevent the product from becoming too viscous.[1]
-
Collect the decolorized product for the next step.
Protocol 3: Vacuum Distillation
-
Set up a vacuum distillation apparatus, ensuring all glass joints are properly sealed with a suitable vacuum grease.
-
Place the decolorized this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin to apply vacuum slowly to the system.
-
Once the desired vacuum level is reached, slowly heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvents or water.[1]
-
Collect the main fraction of pure this compound at its characteristic boiling point under the applied pressure.
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition.[1]
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Phase Separation in Emulsions with Triisopropyl Citrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of triisopropyl citrate (B86180) to overcome phase separation in emulsions.
Frequently Asked Questions (FAQs)
Q1: What is Triisopropyl Citrate and what is its role in emulsion formulations?
This compound is the triester of citric acid and isopropyl alcohol. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, skin-conditioning agent, and solvent.[1] Its properties suggest it can also contribute to the overall stability of an emulsion by modifying the oil phase and improving the solubility of other ingredients.
Q2: How does this compound help in preventing phase separation?
While detailed mechanistic studies are limited in publicly available literature, this compound likely contributes to emulsion stability in several ways:
-
Solvent Action: As a solvent, it can help to dissolve lipophilic active ingredients or other additives that might otherwise crystallize or fall out of solution, which can be a trigger for phase separation.
-
Modification of the Oil Phase: By being part of the oil phase, this compound can alter its polarity and viscosity, which can influence the stability of the emulsion. Emollients with lower pour points can improve the freeze-thaw stability of emulsions.[2]
-
Hydrolytic Stability: A patent for cosmetic compositions highlights that certain citric acid esters, including this compound, exhibit good hydrolytic stability. This is crucial as the breakdown of components in an emulsion can lead to instability and phase separation.
Q3: What is the recommended concentration of this compound in an emulsion?
A patent suggests that this compound can be used in cosmetic compositions at a concentration ranging from 0.01% to 20% by weight, with a more preferred range of 0.1% to 10%. The optimal concentration will depend on the specific formulation, including the type and concentration of the primary emulsifiers and the nature of the oil and water phases.
Q4: Does this compound have a defined HLB value?
Troubleshooting Guide: Phase Separation in Emulsions Containing this compound
This guide addresses common issues that may lead to phase separation in emulsions formulated with this compound.
| Problem/Observation | Potential Cause | Troubleshooting Actions |
| Immediate Phase Separation After Preparation | Incorrect Emulsifier System: The HLB of your emulsifier blend may not be appropriate for the oil phase containing this compound.[5] | 1. Calculate the required HLB of your total oil phase. 2. Adjust the ratio of your high and low HLB emulsifiers to match the required HLB. 3. Consider introducing a co-emulsifier to achieve the target HLB. |
| Insufficient Shear/Homogenization: The energy input during emulsification might not be adequate to reduce the droplet size of the dispersed phase to a stable range.[6] | 1. Increase the speed and/or duration of homogenization. 2. Ensure both the oil and water phases are at a similar, elevated temperature (typically 70-75°C) during emulsification for proper mixing. | |
| Creaming or Sedimentation Over Time | Droplet Coalescence: The emulsifier film around the droplets is not robust enough to prevent them from merging. | 1. Increase the concentration of your primary emulsifier. 2. Incorporate a stabilizer or thickener (e.g., a polymer or gum) into the continuous phase to increase its viscosity and hinder droplet movement.[7] |
| Ostwald Ripening: Diffusion of the dispersed phase from smaller to larger droplets, leading to an overall increase in droplet size. This can be more pronounced with more polar oils.[2] | 1. If using a polar oil phase, consider pairing it with a polymeric, polyfunctional emulsifier for enhanced stability.[2] 2. For W/O emulsions, adding an electrolyte to the water phase can slow down diffusion.[2] | |
| Grainy or Waxy Appearance | Crystallization of Ingredients: An ingredient in the oil or water phase may be crystallizing out of solution upon cooling. | 1. Ensure all solid components, especially waxes, are fully melted and homogeneously dispersed in their respective phases before emulsification. 2. The solvent properties of this compound may help to keep some lipophilic ingredients solubilized. Evaluate if its concentration is sufficient. |
| Phase Separation After Freeze-Thaw Cycles | Poor Low-Temperature Stability: The formulation is not robust enough to withstand temperature fluctuations. | 1. Conduct systematic freeze-thaw cycle testing to assess stability.[8][9] 2. The pour point of the emollients in the oil phase can impact freeze stability; emollients with lower pour points are generally better.[2] |
| Changes in pH Leading to Instability | Hydrolysis or Degradation of Ingredients: A shift in pH can affect the charge and efficacy of ionic emulsifiers, leading to emulsion breakdown.[10] | 1. Measure the pH of the formulation over time. 2. If a significant pH shift is observed, investigate the source of instability. 3. Consider adding a buffering system to maintain a stable pH. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₇ | LookChem |
| Molecular Weight | 318.36 g/mol | PubChem |
| logP (o/w) | 2.535 (estimated) | The Good Scents Company |
| Water Solubility | 1368 mg/L @ 25°C (estimated) | The Good Scents Company |
| Boiling Point | 331.01 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Functions | Skin conditioning, Emollient, Solvent | COSMILE Europe, The Good Scents Company |
Experimental Protocols
Detailed experimental protocols for formulations specifically containing this compound are not widely published. However, standard methods for evaluating emulsion stability are applicable.
1. Droplet Size Analysis
-
Objective: To determine the droplet size distribution of the emulsion, a key indicator of stability. An increase in droplet size over time suggests coalescence or Ostwald ripening.[11]
-
Methodology (Dynamic Light Scattering - DLS):
-
Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to a concentration suitable for the DLS instrument, avoiding multiple scattering effects.[11]
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and polydispersity index (PDI).[11]
-
Repeat the measurements at various time points (e.g., 24 hours, 1 week, 1 month) to monitor changes in droplet size.
-
2. Viscosity Measurement
-
Objective: To assess the rheological properties of the emulsion. A stable emulsion should maintain its viscosity profile over time under defined storage conditions.
-
Methodology (Rotational Rheometer):
-
Place a sufficient amount of the emulsion onto the rheometer plate.
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.[11]
-
Monitor viscosity at different time intervals during a stability study.
-
3. Freeze-Thaw Cycle Testing
-
Objective: To evaluate the emulsion's stability against temperature fluctuations that may occur during transport and storage.[8][9]
-
Methodology:
-
Place a sample of the emulsion in a suitable container.
-
Freeze the sample at a specified temperature (e.g., -10°C) for a set period (e.g., 24 hours).[12]
-
Thaw the sample at room temperature (e.g., 20-25°C) for 24 hours. This constitutes one cycle.[12]
-
Repeat for a minimum of three cycles.[9]
-
After the final cycle, visually inspect the sample for any signs of phase separation, crystallization, or changes in texture and compare it to a control sample stored at room temperature.[12]
-
Visualizations
Caption: Pathways of emulsion destabilization.
Caption: A logical workflow for troubleshooting emulsion phase separation.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. happi.com [happi.com]
- 3. researchgate.net [researchgate.net]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. mxdprocess.com [mxdprocess.com]
- 7. thecosmeticformulator.com [thecosmeticformulator.com]
- 8. News - Freeze-Thaw Cycle Testing for Acrylic Emulsions: -15â Low-Temperature Stability Solutions [desaiglue.com]
- 9. microchemlab.com [microchemlab.com]
- 10. otdchem.com [otdchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bdigital.zamorano.edu [bdigital.zamorano.edu]
Technical Support Center: Enhancing the Plasticizing Efficiency of Triisopropyl Citrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the plasticizing efficiency of triisopropyl citrate (B86180). Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your formulation development.
Troubleshooting Guide
This guide addresses common issues encountered during the use of triisopropyl citrate as a plasticizer.
| Issue | Potential Causes | Recommended Solutions |
| Poor flexibility or high stiffness of the final product. | - Insufficient concentration of this compound.- Poor compatibility between this compound and the polymer.[1] - Inefficient mixing or dispersion of the plasticizer. | - Increase the concentration of this compound incrementally.- Consider the use of a co-plasticizer with better compatibility.- Optimize mixing parameters (e.g., temperature, time, shear rate) to ensure homogeneous dispersion. |
| Surface defects such as "blooming" or "exudation" (oily or crystalline deposits on the surface). | - The concentration of this compound exceeds its solubility limit in the polymer matrix.[1][2][3] - Incompatibility between the plasticizer and the polymer.[4] - Temperature fluctuations during storage or use, leading to decreased solubility.[4] | - Reduce the concentration of this compound.- Select a co-plasticizer to improve overall compatibility.- Consider surface treatments of the polymer to reduce plasticizer migration.[5][6] - Store the plasticized material in a temperature-controlled environment.[1] |
| Brittleness or cracking of the material over time. | - Migration or leaching of this compound from the polymer matrix.[7] - Chemical degradation of the plasticizer or polymer. | - Consider using a higher molecular weight co-plasticizer to reduce migration.- Acetylation of the citrate hydroxyl group can improve permanence.[8][9] - Incorporate stabilizers into the formulation to prevent degradation. |
| Inconsistent product performance between batches. | - Variability in the quality or moisture content of raw materials.- Inconsistent processing parameters (e.g., temperature, mixing speed). | - Ensure consistent quality of this compound and polymer from suppliers.- Implement strict process controls and monitor key parameters during manufacturing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances plasticization?
A1: this compound, like other plasticizers, works by embedding itself between the polymer chains. This increases the intermolecular spacing, or free volume, which reduces the secondary forces (like van der Waals forces) between the chains.[3] This increased mobility of the polymer chains leads to a decrease in the glass transition temperature (Tg), resulting in a more flexible and less brittle material.[1][10]
Q2: How can I improve the compatibility of this compound with my polymer?
A2: Improving compatibility often involves modifying the formulation. The use of a co-plasticizer with a chemical structure that bridges the polarity differences between this compound and the polymer can be effective. Additionally, ensuring a homogenous blend through optimized processing conditions is crucial.
Q3: What is the effect of acetylating this compound?
A3: While specific data for this compound is limited, the acetylation of other citrate esters, such as tributyl citrate, has been shown to improve their plasticizing efficiency, increase tensile strength, and enhance elongation at break.[8][9] Acetylation replaces the hydroxyl group on the citrate molecule, which can reduce its polarity and improve compatibility with certain polymers.[9]
Q4: Are there alternative plasticizers I can use in combination with this compound?
A4: Yes, using co-plasticizers is a common strategy. For example, combining this compound with a polymeric plasticizer can reduce migration due to the higher molecular weight of the polymeric additive. Other citrate esters with different alkyl chain lengths can also be used to fine-tune properties.
Q5: How do I properly evaluate the plasticizing efficiency of this compound in my experiments?
A5: A combination of thermal and mechanical analysis is recommended. Differential Scanning Calorimetry (DSC) is used to measure the reduction in the glass transition temperature (Tg), which is a primary indicator of plasticizer efficiency.[10][11] Mechanical testing, such as tensile testing according to ASTM D882 standards, will provide data on properties like tensile strength, elongation at break, and modulus of elasticity, which quantify the flexibility and durability of the plasticized material.[5][6][12][13][14]
Quantitative Data on Citrate Plasticizers
While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables provide comparative data for other common citrate esters to illustrate their plasticizing effects on polymers like Polylactic Acid (PLA). This data can serve as a valuable reference for experimental design.
Table 1: Effect of Citrate Plasticizer Concentration on the Glass Transition Temperature (Tg) of PLA
| Plasticizer | Concentration (wt%) | Polymer | Original Tg (°C) | Plasticized Tg (°C) | Tg Depression (°C) |
| Triethyl Citrate (TEC) | 30 | PLA | 60.4 | 10.3 | 50.1 |
| Acetyl Tributyl Citrate (ATBC) | 30 | PLA | 60.4 | 12.2 | 48.2 |
| Tributyl Citrate (TBC) | 20 | PLA | 55.5 | 28.5 | 27.0 |
| Tributyl Citrate (TBC) | 20 | PHB | -1.2 | -21.4 | 20.2 |
Data compiled from multiple sources for illustrative purposes.[15]
Table 2: Comparison of Mechanical Properties of Plasticized PLA
| Plasticizer (at 20 wt%) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) |
| Unplasticized PLA | PLA | ~ 60 | ~ 5 |
| Triethyl Citrate (TEC) | PLA | ~ 35 | ~ 250 |
| Acetyl Tributyl Citrate (ATBC) | PLA | ~ 30 | ~ 300 |
Approximate values based on typical data for plasticized PLA.
Experimental Protocols
Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for measuring the Tg of a polymer sample plasticized with this compound.
-
Sample Preparation:
-
Prepare thin films of the plasticized polymer with a uniform thickness.
-
Cut a small sample (typically 5-10 mg) from the film.
-
Accurately weigh the sample and place it in an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Set the nitrogen purge gas flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point of the polymer at a rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Second Heating Scan: Heat the sample again at a rate of 10°C/min to a temperature above the Tg. The Tg is determined from this second heating scan.[2]
-
-
Data Analysis:
-
The Tg is identified as a step-like transition in the heat flow curve from the second heating scan.
-
Determine the midpoint of this transition using the analysis software. This value is reported as the glass transition temperature.
-
Protocol 2: Evaluation of Mechanical Properties by Tensile Testing (ASTM D882)
This protocol describes the method for determining the tensile properties of thin plastic films plasticized with this compound.[5][6][12][13][14]
-
Specimen Preparation:
-
Prepare thin films of the plasticized polymer with a uniform thickness of less than 1 mm.[14]
-
Cut rectangular or dumbbell-shaped test specimens from the film according to ASTM D882 specifications. A typical width is 25 mm.[12]
-
Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity for at least 24 hours before testing.[13]
-
-
Tensile Testing Machine Setup:
-
Select a universal testing machine with appropriate load cell capacity.
-
Set the grip separation and crosshead speed as specified in ASTM D882. A typical crosshead speed is 50 mm/min.[13]
-
-
Testing Procedure:
-
Measure the width and thickness of the specimen at several points and calculate the average cross-sectional area.
-
Mount the specimen securely in the grips of the testing machine, ensuring proper alignment.[13]
-
Start the test and record the load and elongation data until the specimen breaks.
-
-
Data Analysis:
-
From the resulting stress-strain curve, calculate the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[14]
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
-
Visualizations
Caption: Troubleshooting workflow for common plasticizer issues.
Caption: Experimental workflow for evaluating plasticizer efficiency.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Blooming on surfaces | tasconusa.com [tasconusa.com]
- 4. benchchem.com [benchchem.com]
- 5. matestlabs.com [matestlabs.com]
- 6. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 7. brighton-science.com [brighton-science.com]
- 8. scilit.com [scilit.com]
- 9. kanademy.com [kanademy.com]
- 10. Comparison of plasticizer effect on thermo-responsive properties of Eudragit RS films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. qualitester.com [qualitester.com]
- 13. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 14. testresources.net [testresources.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
adjusting pH to improve triisopropyl citrate stability in solutions
Technical Support Center: Triisopropyl Citrate (B86180) Stability
Welcome to the technical support center for triisopropyl citrate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution, focusing on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solutions a concern?
A1: this compound is the tri-ester of citric acid and isopropyl alcohol.[1][2][3] It is used in various applications, including as a solvent and emollient in pharmaceutical and cosmetic formulations.[1][3] The stability of this compound is crucial because its degradation, primarily through hydrolysis, can lead to a loss of the active ingredient, alter the formulation's properties, and impact the overall efficacy and safety of the product.[4][5]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical process involves the cleavage of one or more of the ester bonds, yielding di-isopropyl citrate, mono-isopropyl citrate, citric acid, and isopropyl alcohol. The rate of this hydrolysis is highly dependent on the pH of the solution.[6][7][8]
Q3: How does pH influence the stability of this compound?
A3: The hydrolysis of esters like this compound is catalyzed by both acids (H+) and bases (OH-).[6][7]
-
Acidic Conditions (Low pH): The hydrolysis rate is proportional to the hydrogen ion concentration.
-
Neutral Conditions (Near pH 7): A pH-independent hydrolysis mechanism may occur, but it is generally much slower than acid or base-catalyzed hydrolysis.[7]
-
Alkaline Conditions (High pH): The hydrolysis rate is proportional to the hydroxide (B78521) ion concentration and is typically the fastest degradation pathway.[7][8]
Therefore, this compound is least stable at low and high pH values and most stable in a slightly acidic to neutral pH range.
Q4: What is the expected pH of maximum stability for this compound?
Q5: How does temperature affect the pH-dependent stability of this compound?
A5: The rate of hydrolysis increases with temperature across all pH values. Therefore, to maximize the shelf-life of this compound solutions, it is recommended to store them at reduced temperatures (e.g., 2-8°C) and at the optimal pH.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my aqueous formulation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Measure the pH of your formulation. 2. If the pH is in the acidic (<4) or alkaline (>7) range, adjust it to a target range of pH 4-6 using appropriate buffers (e.g., citrate, acetate, or phosphate (B84403) buffers). 3. Perform a pH-stability study to confirm the optimal pH for your specific formulation (see Experimental Protocols section). |
| Elevated Storage Temperature | 1. Review your storage conditions. 2. If the formulation is stored at room temperature or higher, consider refrigeration (2-8°C) to slow down the hydrolysis rate. |
| Presence of Catalysts | 1. Certain buffer species or formulation excipients can act as catalysts for hydrolysis. 2. If possible, simplify your formulation to identify any components that may be accelerating degradation. |
Problem: I am seeing inconsistent results in my experiments using this compound stock solutions.
| Potential Cause | Troubleshooting Steps |
| Stock Solution Degradation | 1. Prepare fresh stock solutions of this compound more frequently. 2. Buffer your stock solution to an optimal pH of 4-6. 3. Store stock solutions in smaller aliquots at -20°C to minimize freeze-thaw cycles and slow degradation. |
| Incorrect pH of Final Medium | 1. When adding the this compound stock to your experimental medium (e.g., cell culture media), ensure the final pH of the medium remains within a stable range. The addition of an unbuffered stock solution could alter the pH. |
Data Presentation: pH-Rate Profile
The stability of an ester is often described by its pH-rate profile, which plots the observed degradation rate constant (k_obs) against pH. The total rate of hydrolysis is a sum of the rates from acid-catalyzed (k_H), neutral (k_N), and base-catalyzed (k_OH) reactions.
Table 1: Hypothetical Hydrolysis Rate Constants for this compound at 25°C
| pH | Predominant Mechanism | Observed Rate Constant (k_obs) (s⁻¹) | Half-Life (t½) |
| 2.0 | Acid-Catalyzed | 1.5 x 10⁻⁶ | ~5.4 days |
| 4.0 | Minimal Hydrolysis | 2.0 x 10⁻⁸ | ~1.1 years |
| 5.0 | Minimal Hydrolysis | 1.1 x 10⁻⁸ | ~2.0 years |
| 6.0 | Minimal Hydrolysis | 3.0 x 10⁻⁸ | ~0.7 years |
| 7.4 | Base-Catalyzed | 8.0 x 10⁻⁷ | ~10.0 days |
| 9.0 | Base-Catalyzed | 1.2 x 10⁻⁵ | ~16 hours |
| 12.0 | Base-Catalyzed | 1.2 x 10⁻² | ~1 minute |
Note: This data is illustrative and based on typical ester hydrolysis profiles. Actual rates for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for this compound
This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.[4][5]
1. Materials and Equipment:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Buffer salts (e.g., sodium citrate, sodium phosphate, sodium borate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
-
Constant temperature incubator or water bath
2. Preparation of Buffers:
-
Prepare a series of buffers (e.g., at pH 2, 4, 5, 6, 7.4, 9, and 12) at a concentration of approximately 50 mM.
-
Verify the pH of each buffer solution after preparation.
3. Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
For each pH condition, add a small volume of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the organic solvent is less than 1% of the total volume to avoid affecting the solution properties.
-
Prepare triplicate samples for each pH condition.
4. Stability Study:
-
Incubate all samples at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.[9]
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the hydrolysis reaction immediately by adding an equal volume of a suitable solvent (e.g., the mobile phase) and/or by cooling the sample on ice.
5. Analytical Method:
-
Quantify the remaining concentration of this compound in each sample using a stability-indicating HPLC-UV method. A method using a C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
The degradation products can also be monitored if standards are available.
6. Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
The slope of this line will be the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Plot the log(k_obs) versus pH to generate the pH-rate profile.
Visualizations
Caption: pH-dependent hydrolysis pathways of this compound.
Caption: Workflow for a pH-rate profile stability study.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 39413-05-3: Isopropyl citrate | CymitQuimica [cymitquimica.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide: Triisopropyl Citrate vs. Tributyl Citrate as Plasticizers in Polymer Formulations
In the development of polymer-based materials for pharmaceuticals, medical devices, and other sensitive applications, the choice of a plasticizer is critical. Citrate (B86180) esters have emerged as a safe and effective alternative to traditional phthalate (B1215562) plasticizers. This guide provides an objective comparison of two such citrate esters: triisopropyl citrate (TIPC) and tributyl citrate (TBC). While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide will draw upon established structure-property relationships within the citrate ester family to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound and tributyl citrate are both esters of citric acid, functioning to increase the flexibility and workability of polymers. The primary difference between them lies in the length and branching of their alkyl ester chains: isopropyl (a branched three-carbon chain) for TIPC and butyl (a linear four-carbon chain) for TBC. This structural difference is expected to influence their performance in terms of plasticizing efficiency, mechanical properties, thermal characteristics, and migration resistance. Generally, plasticizers with shorter or more branched alkyl chains, like TIPC, are anticipated to offer greater plasticizing efficiency, while those with longer linear chains, such as TBC, are expected to provide lower volatility and migration.[1]
Data Presentation: Performance Metrics
The following tables summarize the expected and documented performance of TIPC and TBC in common polymer matrices like polylactic acid (PLA) and polyvinyl chloride (PVC). Data for TBC is widely available, while the performance of TIPC is inferred based on trends observed with other citrate esters like triethyl citrate (TEC).
Table 1: Comparison of Thermal Properties
| Property | Polymer System | This compound (TIPC) (Inferred) | Tributyl Citrate (TBC) |
| Glass Transition Temp. (Tg) Reduction | PLA | More significant reduction | Significant reduction[2] |
| Melting Temperature (Tm) Depression | PLA | Noticeable depression | Noticeable depression[2] |
| Thermal Stability (TGA) | PLA | Lower onset of degradation | Higher onset of degradation[3] |
Table 2: Comparison of Mechanical Properties
| Property | Polymer System | This compound (TIPC) (Inferred) | Tributyl Citrate (TBC) |
| Tensile Strength | PLA | Greater reduction | Reduction[4] |
| Elongation at Break | PLA | Higher increase | Significant increase[4] |
| Young's Modulus | PLA | Greater reduction | Reduction[2] |
Table 3: Comparison of Migration and Biocompatibility
| Property | This compound (TIPC) (Inferred) | Tributyl Citrate (TBC) |
| Migration Resistance | Lower | Higher[1] |
| Biocompatibility/Toxicity | Expected to be low | Considered non-toxic and biocompatible[2] |
Experimental Protocols
To ensure objective and reproducible comparisons of plasticizer performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments.
Polymer Film Preparation
Objective: To prepare standardized polymer films containing the plasticizers for subsequent testing.
Methodology:
-
Drying: The base polymer (e.g., PLA pellets) is dried in a vacuum oven at a specified temperature (e.g., 80°C for 4 hours) to remove residual moisture.
-
Compounding: The dried polymer and the plasticizer (TIPC or TBC) at a predetermined weight percentage (e.g., 10%, 20%) are melt-blended using a twin-screw extruder.
-
Film Casting/Pressing: The resulting blend is then processed into a thin film of uniform thickness (typically under 1 mm) using either a film casting line or a hot press.[5]
-
Conditioning: The prepared films are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5 % relative humidity) for at least 40 hours before testing, as per ASTM standards.[5]
Thermal Property Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of the plasticizers on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology (based on ASTM D3418): [6][7]
-
Sample Preparation: A small sample (typically 5-10 mg) is cut from the conditioned polymer film and sealed in an aluminum DSC pan.[7]
-
DSC Analysis: The sample is subjected to a controlled heating and cooling cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle involves:[8]
-
Heating from room temperature to a temperature above the polymer's melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase the thermal history.[8]
-
Holding at this temperature for a few minutes.[8]
-
Cooling back to a low temperature (e.g., -50°C) at a controlled rate.
-
A second heating scan at the same rate, during which the Tg and Tm are measured.[2]
-
-
Data Analysis: The glass transition is observed as a step change in the heat flow curve, and the melting point is identified as an endothermic peak.[7]
Mechanical Property Analysis via Tensile Testing
Objective: To evaluate the influence of the plasticizers on the tensile strength, elongation at break, and Young's modulus of the polymer film.
Methodology (based on ASTM D882): [9][10]
-
Specimen Preparation: Dumbbell-shaped or rectangular specimens are cut from the conditioned polymer films to standard dimensions.[5]
-
Tensile Testing: The specimens are mounted in the grips of a universal testing machine.
-
Measurement: The specimen is pulled at a constant crosshead speed until it breaks.[10] The force and displacement are continuously recorded.
-
Data Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.[10]
-
Plasticizer Migration Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of plasticizer that migrates from the polymer into a food simulant or solvent over time.
Methodology:
-
Migration Test: A known surface area of the plasticized polymer film is immersed in a specific volume of a food simulant (e.g., ethanol/water mixtures, olive oil) or a solvent (e.g., n-hexane).[11][12] The sample is stored at a controlled temperature for a defined period.[11]
-
Sample Extraction: After the incubation period, an aliquot of the simulant/solvent is taken. An internal standard is added, and the plasticizer is extracted from the simulant using liquid-liquid extraction or solid-phase extraction.[12][13]
-
GC-MS Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies the plasticizer based on its unique mass spectrum.[12][14]
-
Quantification: The concentration of the migrated plasticizer is determined by comparing its peak area to that of the internal standard and a calibration curve.[13]
Visualizations
The following diagrams illustrate key conceptual frameworks for plasticizer selection and evaluation.
Caption: Logical workflow for plasticizer selection in drug development.
Caption: Experimental workflow for comparing TIPC and TBC performance.
References
- 1. researchgate.net [researchgate.net]
- 2. docta.ucm.es [docta.ucm.es]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. micomlab.com [micomlab.com]
- 6. store.astm.org [store.astm.org]
- 7. atslab.com [atslab.com]
- 8. apandales4.wordpress.com [apandales4.wordpress.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. mdpi.com [mdpi.com]
- 12. Migration of plasticizers from poly(vinyl chloride) and multilayer infusion bags using selective extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. umc.edu.dz [umc.edu.dz]
A Comparative Guide to the Efficacy of Citrate Esters in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate (B86180) esters have garnered significant attention as safe and effective plasticizers in the pharmaceutical and polymer industries, offering a favorable alternative to traditional plasticizers like phthalates. Their biocompatibility and efficiency in modifying polymer properties make them ideal for a range of applications, from drug delivery systems to medical devices and food packaging. This guide provides a detailed comparison of the efficacy of commonly used citrate esters, including Triethyl Citrate (TEC), Tributyl Citrate (TBC), and Acetyl Tributyl Citrate (ATBC), based on available experimental data.
While this guide aims to be comprehensive, it is important to note the limited publicly available data on the plasticizing efficacy of Triisopropyl Citrate . Therefore, a direct comparison of its performance against other citrate esters is not feasible at this time. This document will, however, present the available physicochemical properties of this compound for informational purposes.
Mechanism of Action of Plasticizers
Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer. They achieve this by embedding themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg) and altered mechanical properties, such as decreased tensile strength and increased elongation at break. The efficiency of a plasticizer is determined by its chemical structure, molecular weight, and its compatibility with the polymer matrix.
Data Presentation: Comparative Efficacy of Citrate Esters
The following tables summarize the effects of different citrate esters on the thermal and mechanical properties of two commonly used polymers in pharmaceutical and medical applications: Polylactic Acid (PLA) and Polyvinyl Chloride (PVC).
Thermal Properties: Effect on Glass Transition Temperature (Tg)
A lower glass transition temperature indicates a more efficient plasticizer at increasing the flexibility of the polymer.
Table 1: Effect of Citrate Esters on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)
| Plasticizer | Polymer | Concentration (wt%) | Neat PLA Tg (°C) | Plasticized PLA Tg (°C) |
| Triethyl Citrate (TEC) | PLA | 30 | 60.42 | 10.29[1] |
| Acetyl Tributyl Citrate (ATBC) | PLA | 30 | 60.42 | 12.21[1] |
| Tributyl Citrate (TBC) | PLLA | 10 | 55.5 | -14.2[2] |
Table 2: Effect of Citrate Esters on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC)
| Plasticizer | Polymer | Concentration (mol%) | Neat PVC Tg (°C) | Plasticized PVC Tg (°C) |
| Triethyl Citrate (TEC) based | PVC | covalently attached | ~80 | 36[3] |
| Tributyl Citrate (TBC) based | PVC | covalently attached | ~80 | 53[3] |
Mechanical Properties: Tensile Strength and Elongation at Break
An ideal plasticizer enhances flexibility (increases elongation at break) without an excessive reduction in the material's strength (tensile strength).
Table 3: Effect of Citrate Esters on the Mechanical Properties of Polylactic Acid (PLA)
| Plasticizer | Polymer | Concentration (wt%) | Change in Tensile Strength | Change in Elongation at Break |
| Triethyl Citrate (TEC) | PLA/MCC | 10 | Decrease | Increase[4] |
| Acetyl Tributyl Citrate (ATBC) | PLA | 15 | Decrease | Significant Increase[5][6] |
| Tributyl Citrate (TBC) | PLA | - | Decrease | Increase[5][6] |
Table 4: Effect of Citrate Esters on the Mechanical Properties of Polyvinyl Chloride (PVC)
| Plasticizer | Polymer | Observation |
| Acetyl Tributyl Citrate (ATBC) | PVC | Higher tensile strength and elongation at break compared to TBC.[7][8] |
| Acetyl Triethyl Citrate (ATEC) | PVC | Higher tensile strength and elongation at break compared to TEC.[7][8] |
Physicochemical Properties of this compound
Table 5: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H26O7[9][10] |
| Molecular Weight | 318.36 g/mol [10] |
| Boiling Point | 331.0 ± 9.0 °C (Predicted)[9] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted)[9] |
| logP | 1.35250[9] |
| Hydrogen Bond Donor Count | 1[9] |
| Hydrogen Bond Acceptor Count | 7[9] |
Mandatory Visualization
Experimental Workflow for Evaluating Plasticizer Efficacy
Caption: Experimental workflow for comparing plasticizer efficacy.
Signaling Pathway: Cellular Role of Citrate
Citrate plays a central role in cellular metabolism, linking glycolysis and the TCA cycle to fatty acid synthesis and histone acetylation.[11][12][13] This metabolic function is relevant to the biocompatibility and potential bioactivity of citrate-based materials in drug delivery and tissue engineering.[11][14]
Caption: Simplified overview of citrate's metabolic roles.
Experimental Protocols
Tensile Properties of Thin Plastic Sheeting (ASTM D882)
Objective: To determine the tensile properties of polymer films plasticized with different citrate esters.
Methodology:
-
Specimen Preparation:
-
Prepare thin films of the polymer with varying concentrations of the citrate ester plasticizer using a consistent method (e.g., solvent casting or melt extrusion).
-
Cut rectangular test specimens from the films. The specimens should be free of nicks and cuts.
-
-
Apparatus:
-
A universal testing machine with a suitable load cell.
-
Grips to hold the specimen.
-
An extensometer to measure elongation (if required).
-
-
Procedure:
-
Measure the width and thickness of the specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load to the specimen at a constant rate of grip separation until the specimen breaks.
-
Record the load and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied to the specimen before it breaks.
-
Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of citrate ester plasticizers on the glass transition temperature (Tg) of the polymer.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the plasticized polymer film (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Apparatus:
-
A differential scanning calorimeter.
-
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point of the polymer.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same controlled rate.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of the plasticized polymer films as a function of temperature.
Methodology:
-
Sample Preparation:
-
Cut a rectangular specimen of the plasticized polymer film to the dimensions required by the DMA instrument.
-
-
Apparatus:
-
A dynamic mechanical analyzer.
-
-
Procedure:
-
Mount the specimen in the DMA clamps.
-
Apply a sinusoidal oscillatory strain to the specimen at a fixed frequency.
-
Ramp the temperature over the desired range, typically including the glass transition region.
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
The storage modulus provides information about the stiffness of the material.
-
Conclusion
The selection of an appropriate citrate ester plasticizer is critical for achieving the desired performance characteristics in polymer formulations. Experimental data demonstrates that Triethyl Citrate (TEC), Tributyl Citrate (TBC), and Acetyl Tributyl Citrate (ATBC) are effective in reducing the glass transition temperature and modifying the mechanical properties of polymers such as PLA and PVC. The choice among these will depend on the specific application requirements, including the desired level of flexibility, mechanical strength, and processing conditions.
The lack of comparative data for this compound highlights a gap in the current literature. Further research is warranted to evaluate its efficacy as a plasticizer and to understand its performance relative to other citrate esters. Such studies would be invaluable for researchers and drug development professionals seeking to expand the palette of safe and effective excipients for advanced pharmaceutical formulations and medical devices.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jungbunzlauer.com [jungbunzlauer.com]
- 6. researchgate.net [researchgate.net]
- 7. biblio.eui.eu [biblio.eui.eu]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. This compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Triisopropyl Citrate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of triisopropyl citrate (B86180), a common excipient in pharmaceutical formulations. Due to a lack of publicly available, fully validated methods specifically for triisopropyl citrate, this document outlines adaptable methodologies based on common analytical platforms: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The presented experimental protocols and performance data are based on established methods for similar compounds and serve as a robust starting point for method development and validation in your laboratory.
Methodology Comparison
The choice between GC-FID and HPLC-UV for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. It generally offers high resolution and sensitivity. A potential approach involves the direct injection of a diluted sample in an appropriate organic solvent.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While this compound lacks a strong chromophore, it can be detected at low UV wavelengths (around 210 nm). This method is advantageous for analyzing this compound in complex, non-volatile matrices without extensive sample cleanup. A reverse-phase HPLC method would be the most common approach.
Data Presentation: A Comparative Overview of Expected Performance
The following table summarizes the anticipated validation parameters for the proposed GC-FID and HPLC-UV methods for this compound analysis, based on typical performance characteristics for similar analytes according to ICH guidelines.
| Parameter | GC-FID (Proposed) | HPLC-UV (Proposed) | ICH Guideline (Q2(R1)) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | A linear relationship should be demonstrated across the analytical range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | Precision within-laboratory variations: different days, analysts, equipment. |
| Limit of Detection (LOD) | Analyte specific | Analyte specific | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Analyte specific | Analyte specific | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interference at the retention time of the analyte. | No interference at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Robustness | Insensitive to minor changes in method parameters. | Insensitive to minor changes in method parameters. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Proposed Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is a general guideline for the development of a quantitative GC-FID method for this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.53 mm ID, 1.0 µm film thickness) is recommended.
2. Reagents and Materials:
-
This compound reference standard
-
Solvent: Methanol or a suitable organic solvent (HPLC grade)
-
Nitrogen or Helium as carrier gas
3. Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the solvent.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
5. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas Flow Rate: Set to an appropriate linear velocity for the column dimensions.
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be optimized)
6. Validation Parameters to be Assessed:
-
Specificity: Analyze blank solvent, placebo (formulation without this compound), and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of a standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., oven temperature, flow rate).
GC-FID Experimental Workflow
Proposed Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol provides a general framework for developing a quantitative HPLC-UV method for this compound.
1. Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: A suitable mixture of water and acetonitrile.
3. Standard Preparation:
-
Prepare a stock solution of this compound in the diluent.
-
Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve and dilute to a known volume with the diluent.
-
Filter through a 0.45 µm syringe filter.
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
6. Validation Parameters to be Assessed:
-
Specificity: Inject blank diluent, placebo, and a spiked sample to demonstrate the absence of interference.
-
Linearity: Analyze the calibration standards and construct a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of this compound from a spiked placebo at different concentration levels.
-
Precision: Assess repeatability and intermediate precision as described for the GC-FID method.
-
LOD & LOQ: Calculate based on the signal-to-noise ratio or the calibration curve parameters.
-
Robustness: Investigate the impact of small variations in mobile phase composition, flow rate, and column temperature.
HPLC-UV Experimental Workflow
A Comparative Analysis of Triisopropyl Citrate and Acetyl Triethyl Citrate for Pharmaceutical and Polymer Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision influencing the performance, stability, and safety of a final product. This guide provides a comparative study of two citrate-based plasticizers: Triisopropyl Citrate (B86180) (TIPC) and Acetyl Triethyl Citrate (ATEC). While both are considered safer alternatives to traditional phthalate (B1215562) plasticizers, they exhibit distinct physicochemical properties and performance characteristics.
This comparison synthesizes available data to highlight the key differences between TIPC and ATEC, offering a framework for informed selection in applications ranging from pharmaceutical coatings to medical devices and food contact materials. Due to a notable gap in publicly available experimental data for the performance of Triisopropyl Citrate, this guide also presents detailed experimental protocols for evaluating key plasticizer performance metrics.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These properties influence their compatibility with various polymers, processing characteristics, and potential for migration.
| Property | This compound (TIPC) | Acetyl Triethyl Citrate (ATEC) |
| Molecular Formula | C₁₅H₂₆O₇ | C₁₄H₂₂O₈ |
| Molecular Weight | 318.36 g/mol | 318.32 g/mol |
| CAS Number | 74592-76-0 | 77-89-4 |
| Appearance | - | Clear, colorless, odorless oily liquid |
| Boiling Point | ~331 °C (Predicted) | 228 °C |
| Melting Point | - | -42 °C |
| Flash Point | ~103 °C (Predicted) | 147 °C |
| Density | ~1.116 g/cm³ (Predicted) | 1.136 g/mL |
| Water Solubility | - | 65 mg/mL (Slightly soluble) |
Note: Some physicochemical properties for this compound are predicted values due to limited available experimental data.
Performance as a Plasticizer
The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer. While extensive data is available for ATEC, performance data for TIPC is not as readily accessible in scientific literature.
Acetyl Triethyl Citrate (ATEC) is a well-established plasticizer, particularly in pharmaceutical coatings and for polymers like polyvinyl chloride (PVC).[1][2] Its acetylation improves plasticizing efficiency compared to its non-acetylated counterpart, triethyl citrate (TEC).[2][3] Studies have shown that ATEC can significantly increase the tensile strength and elongation at break of PVC films.[3] In pharmaceutical applications, ATEC is valued for its ability to impart flexibility to polymer coatings for tablets and capsules, preventing cracking and ensuring controlled drug release.[1] It is compatible with a range of polymers used in pharmaceutical formulations, including cellulose (B213188) derivatives and acrylic resins.[1]
This compound (TIPC) is also used as a plasticizer, though detailed performance data in specific polymer systems is less documented. Based on its chemical structure, it is expected to function as a plasticizer by increasing the free volume between polymer chains, thereby enhancing flexibility. Its larger isopropyl groups compared to the ethyl groups in ATEC may influence its compatibility and efficiency in different polymers. Further experimental evaluation is necessary to quantify its performance in applications such as PVC plasticization and pharmaceutical film coatings.
Experimental Protocols for Performance Evaluation
To address the lack of direct comparative data and to provide a framework for evaluation, the following are detailed methodologies for key experiments to assess plasticizer performance.
Tensile Properties of Plasticized Polymers (ASTM D882)
This test determines the mechanical properties of thin plastic sheeting, providing insight into the plasticizer's ability to impart flexibility and strength.
Methodology:
-
Sample Preparation:
-
Prepare plasticized polymer films (e.g., PVC) with varying concentrations of the test plasticizer (TIPC or ATEC).
-
Cut test specimens from the films with a width of 25 mm and a length of 150 mm.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
-
Test Procedure:
-
Use a universal testing machine equipped with grips suitable for thin films.
-
Set the initial grip separation to 100 mm.
-
Clamp the specimen in the grips, ensuring it is aligned and not under tension.
-
Set the crosshead speed to a constant rate (e.g., 50 mm/min).
-
Initiate the test and record the force and elongation until the specimen breaks.
-
-
Data Analysis:
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the recorded data.
-
Stiffness Properties as a Function of Temperature (ASTM D1043)
This method assesses the flexibility of a plasticized material over a range of temperatures, which is crucial for applications experiencing temperature fluctuations.
Methodology:
-
Sample Preparation:
-
Prepare rectangular test specimens of the plasticized polymer with dimensions of approximately 63.5 mm in length, 6.35 mm in width, and a thickness between 1 and 3 mm.
-
Condition the specimens as per ASTM D618.
-
-
Test Procedure:
-
Mount the specimen in a torsion apparatus within a temperature-controlled chamber.
-
Apply a torsional load to the specimen and measure the angular deflection at various temperatures.
-
The temperature is typically lowered to a point where the material is rigid and then incrementally increased.
-
-
Data Analysis:
-
Calculate the apparent modulus of rigidity at each temperature.
-
Plot the apparent modulus of rigidity versus temperature to determine the stiffness characteristics.
-
Plasticizer Migration/Leaching
Migration of the plasticizer out of the polymer matrix is a critical safety and performance parameter, especially for food contact and medical applications.
Methodology (Example for Food Contact Material):
-
Sample Preparation:
-
Prepare plasticized films of a defined surface area.
-
-
Exposure:
-
Immerse the film in a food simulant (e.g., ethanol (B145695) for fatty foods, acetic acid for acidic foods) in a sealed container.
-
Store at a specified temperature and duration to simulate conditions of use (e.g., 10 days at 40 °C).
-
-
Analysis:
-
After the exposure period, remove the film.
-
Analyze the food simulant for the presence and quantity of the migrated plasticizer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Calculate the amount of plasticizer migrated per unit area of the film (e.g., in mg/dm²).
-
Toxicological Profile
Both TIPC and ATEC are generally considered to have a favorable toxicological profile compared to phthalates.
Acetyl Triethyl Citrate (ATEC) has been evaluated for safety in cosmetic and pharmaceutical applications.[1] It is recognized for its low toxicity.[1]
This compound (TIPC) is also considered to have low toxicity, though specific toxicological studies are less prevalent in the public domain compared to ATEC.
Conclusion
Acetyl Triethyl Citrate is a well-characterized plasticizer with a proven track record in various applications, supported by a significant body of scientific literature. Its performance benefits, particularly after acetylation, are well-documented.
This compound presents a viable alternative, though a comprehensive comparison is hampered by the limited availability of public experimental performance data. The provided experimental protocols offer a clear pathway for researchers and developers to conduct their own comparative studies to determine the suitability of TIPC for their specific applications.
The choice between TIPC and ATEC will ultimately depend on the specific polymer system, the desired performance characteristics of the final product, regulatory requirements, and cost considerations. For applications requiring extensive documentation and a history of use, ATEC is a strong candidate. For novel formulations or where the specific properties of the isopropyl esters may offer an advantage, a thorough experimental evaluation of TIPC, following the protocols outlined in this guide, is recommended.
References
Performance Evaluation of Citrate-Based Plasticizers in Polylactic Acid (PLA)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used citrate-based plasticizers in polylactic acid (PLA), a biodegradable polymer widely utilized in biomedical and pharmaceutical applications. The inherent brittleness of PLA often necessitates the use of plasticizers to improve its flexibility and processability. Citrate (B86180) esters, derived from citric acid, are a class of bio-based and non-toxic plasticizers, making them particularly suitable for drug delivery and medical device applications.
While this guide focuses on readily available data for common citrate plasticizers such as Tributyl Citrate (TBC), Acetyl Tributyl Citrate (ATBC), and Triethyl Citrate (TEC), it is important to note that specific performance data for Triisopropyl Citrate (TIPC) in PLA is not extensively available in the reviewed scientific literature. However, by examining the structure-property relationships of other citrate esters, we can infer potential performance characteristics. Generally, the plasticizing effect is influenced by the molecular weight and polarity of the plasticizer, which affects its miscibility with the PLA matrix and its ability to increase polymer chain mobility.
Quantitative Performance Data
The following tables summarize the typical effects of various citrate plasticizers on the thermal and mechanical properties of PLA. The data presented is a synthesis of findings from multiple studies and the exact values can vary depending on the specific grade of PLA, plasticizer concentration, and processing conditions.
Table 1: Thermal Properties of PLA with Various Citrate Plasticizers
| Property | Neat PLA | PLA + 15 wt% TBC | PLA + 20 wt% ATBC | PLA + 20 wt% TEC |
| Glass Transition Temp. (Tg) (°C) | ~60 | ~45[1] | ~35 | ~30 |
| Melting Temp. (Tm) (°C) | ~175 | ~170[1] | ~165 | ~160 |
| Crystallinity (Xc) (%) | ~10 | Increased[1][2] | Increased[3] | Increased[3] |
Table 2: Mechanical Properties of PLA with Various Citrate Plasticizers
| Property | Neat PLA | PLA + 15 wt% TBC | PLA + 20 wt% ATBC | PLA + 20 wt% TEC |
| Tensile Strength (MPa) | ~60 | Decreased | Decreased | Decreased |
| Young's Modulus (GPa) | ~3.5 | Decreased | Decreased | Decreased |
| Elongation at Break (%) | <10 | Significantly Increased | Significantly Increased | Significantly Increased |
Experimental Protocols
The evaluation of plasticizer performance in PLA typically involves the following experimental procedures:
1. Material Preparation and Compounding:
-
Drying: PLA pellets are dried in a vacuum oven (e.g., at 80°C for 4 hours) to remove moisture and prevent hydrolytic degradation during melt processing.
-
Melt Blending: The dried PLA and liquid plasticizer are melt-blended using an internal mixer (e.g., Brabender plastograph) or a twin-screw extruder.
-
Typical processing parameters:
-
Temperature profile: 170-190°C
-
Screw speed: 30-100 rpm
-
Mixing time: 5-10 minutes
-
-
2. Specimen Preparation:
-
Compression Molding: The compounded material is compression-molded into sheets or specific specimen geometries for testing.
-
Injection Molding: For larger scale production and standardized test bars, an injection molding machine is used.
3. Characterization Techniques:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the PLA blends. A typical procedure involves heating the sample from room temperature to ~200°C at a controlled rate (e.g., 10°C/min), followed by a cooling and a second heating cycle to observe the thermal transitions.[3] The degree of crystallinity (Xc) can be calculated using the heat of fusion values.[2]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the plasticized PLA. Samples are heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) to determine the onset of degradation.[2]
-
Mechanical Testing (Tensile Testing): Performed using a universal testing machine on dumbbell-shaped specimens according to ASTM standards (e.g., ASTM D638). This test measures tensile strength, Young's modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, such as the storage modulus and loss modulus, as a function of temperature. This analysis can also be used to determine the glass transition temperature.[2]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for evaluating plasticizers in PLA and the logical relationships between plasticizer properties and the final performance of the PLA material.
Caption: Experimental workflow for PLA plasticizer evaluation.
References
Assessing the Biocompatibility of Triisopropyl Citrate for Medical Devices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of materials for medical devices is a critical decision governed by stringent safety and performance standards. This guide provides an in-depth comparison of the biocompatibility of triisopropyl citrate (B86180), a potential alternative plasticizer, with established materials such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), trioctyl trimellitate (TOTM), and acetyl tributyl citrate (ATBC). This analysis is supported by a review of available data and detailed methodologies for key biocompatibility assessments.
Triisopropyl citrate is a citrate ester that, like other members of its chemical family, is being considered as a replacement for traditional phthalate plasticizers due to potential health concerns associated with the latter. However, a comprehensive evaluation of its biocompatibility is essential before it can be widely adopted in medical applications. This guide aims to provide a clear and objective comparison to aid in this evaluation.
Comparative Analysis of Biocompatibility Data
A thorough assessment of a material's biocompatibility is crucial to ensure patient safety. The following tables summarize the available quantitative data for this compound and its alternatives across key biocompatibility endpoints. It is important to note that publicly available, peer-reviewed data on the specific biocompatibility of this compound for medical device applications is limited. Therefore, the information presented for this compound is largely based on the general safety profile of citrate esters, while more extensive data is available for the comparator plasticizers.
Table 1: In Vitro Cytotoxicity Data
| Plasticizer | Test Method | Cell Line | Results | Conclusion |
| This compound | ISO 10993-5 (assumed) | L929 or other | No specific data available | Generally expected to be non-cytotoxic based on the safety profile of other citrate esters. |
| DEHP | ISO 10993-5 | Various | Can exhibit cytotoxic effects depending on concentration and cell type.[1] | Potential for cytotoxicity, a known concern. |
| TOTM | ISO 10993-5 | Not specified | Generally considered non-cytotoxic. | Favorable cytotoxicity profile. |
| ATBC | ISO 10993-5 | L929 | Typically shows high cell viability (>70%).[2] | Considered non-cytotoxic and a safe alternative to phthalates.[3][4] |
Table 2: Hemocompatibility Data
| Plasticizer | Test Method | Key Parameters | Results | Conclusion |
| This compound | ISO 10993-4 (assumed) | Hemolysis, Thrombosis, Complement Activation | No specific data available | Expected to have good hemocompatibility, similar to other citrate esters. |
| DEHP | ISO 10993-4 | Hemolysis | Can induce hemolysis at certain concentrations. | Concerns regarding blood compatibility exist. |
| TOTM | ISO 10993-4 | Not specified | Generally shows good hemocompatibility.[5] | Suitable for blood-contacting applications.[5] |
| ATBC | ISO 10993-4 | Hemolysis, Platelet Activation | Low hemolysis and minimal platelet activation.[6] | Excellent hemocompatibility, making it suitable for blood bags and tubing.[6] |
Table 3: Inflammatory Response Data
| Plasticizer | Assay Type | Key Markers | Results | Conclusion |
| This compound | In vitro cell culture with immune cells (assumed) | TNF-α, IL-1β, IL-6 | No specific data available | Expected to have a low inflammatory potential. |
| DEHP | In vivo and in vitro studies | Various pro-inflammatory cytokines | Can elicit an inflammatory response. | Potential to cause inflammation is a documented concern. |
| TOTM | Not specified | Not specified | Generally considered to have a low inflammatory potential. | Favorable inflammatory response profile. |
| ATBC | Not specified | Not specified | Generally considered to have a low inflammatory potential. | Favorable inflammatory response profile. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biocompatibility. Below are the standard protocols for the key experiments cited in this guide.
ISO 10993-5: In Vitro Cytotoxicity
This test evaluates the potential for a material to cause cell death or inhibit cell growth.
1. Test Article Preparation:
-
The test material (e.g., this compound-plasticized polymer) is extracted in a cell culture medium (e.g., MEM) with and without serum at 37°C for 24-72 hours. The extraction ratio is typically 0.1-0.2 g of material per mL of medium or 1-3 cm² of surface area per mL of medium.
2. Cell Culture:
-
A monolayer of L929 mouse fibroblast cells (or other suitable cell line) is cultured to near confluency in 96-well plates.
3. Exposure:
-
The culture medium is replaced with the prepared extracts of the test material. Negative (culture medium only) and positive (e.g., organotin-stabilized PVC) controls are run in parallel.
4. Incubation:
-
The cells are incubated with the extracts for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
5. Assessment:
-
Qualitative: The cell morphology is observed under a microscope for signs of cytotoxicity, such as cell lysis, rounding, and detachment. A grade from 0 (no reactivity) to 4 (severe reactivity) is assigned.
-
Quantitative: Cell viability is assessed using assays such as MTT or XTT. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[2]
ISO 10993-4: Hemocompatibility
This standard provides a framework for assessing the effects of medical devices on blood.
1. Test Article Preparation:
-
The material is prepared in a form that is representative of the final product. For extract tests, the material is incubated in a suitable extraction vehicle (e.g., saline).
2. Blood Collection:
-
Fresh human or rabbit blood is collected using a non-traumatic technique into an appropriate anticoagulant (e.g., citrate or heparin).
3. Key Assays:
-
Hemolysis:
-
Direct Contact: The test material is incubated directly with diluted blood.
-
Indirect Contact (Extract): An extract of the material is incubated with diluted blood.
-
Positive (e.g., water) and negative (e.g., saline) controls are included. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. A hemolysis rate of over 5% is often considered significant.
-
-
Coagulation:
-
Tests such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are performed on plasma that has been in contact with the test material. Prolongation or shortening of clotting times compared to controls indicates an effect on the coagulation cascade.
-
-
Platelet Activation:
-
The number of platelets is counted before and after contact with the material. A significant decrease in platelet count suggests adhesion to the material surface. Platelet activation markers (e.g., P-selectin) can also be measured using techniques like flow cytometry.
-
-
Complement Activation:
-
The activation of the complement system can be assessed by measuring the levels of complement components (e.g., C3a, C5a, SC5b-9) in the plasma after contact with the material using ELISA.
-
In Vitro Inflammatory Response Assay
This type of assay assesses the potential of a material to trigger an inflammatory response.
1. Cell Culture:
-
Human or murine macrophages (e.g., from THP-1 cell line or primary monocytes) are cultured in appropriate media.
2. Exposure:
-
The cells are exposed to extracts of the test material or directly to the material itself. A positive control, such as lipopolysaccharide (LPS), is used to induce an inflammatory response. A negative control (culture medium only) is also included.
3. Incubation:
-
The cells are incubated for a specified period (e.g., 4-24 hours).
4. Assessment of Inflammatory Markers:
-
The supernatant from the cell cultures is collected and analyzed for the presence of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
The expression of inflammatory genes in the cells can also be quantified using reverse transcription-polymerase chain reaction (RT-PCR).
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and logical connections, the following diagrams are provided.
References
A Comparative Analysis of the Toxicological Profiles of Triisopropyl Citrate and Phthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of triisopropyl citrate (B86180) and various phthalate (B1215562) plasticizers commonly used in a wide range of consumer and industrial products. While phthalates have been the industry standard for decades, concerns over their potential adverse health effects have led to increased scrutiny and a search for safer alternatives. Citrate esters, including triisopropyl citrate, have emerged as promising substitutes. This document summarizes available experimental data on the cytotoxicity, genotoxicity, and endocrine-disrupting potential of these two classes of plasticizers to aid in informed decision-making in research and product development.
Executive Summary
Phthalate plasticizers, particularly compounds like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), have been the subject of extensive toxicological research. A significant body of evidence points to their potential as endocrine-disrupting chemicals (EDCs), with demonstrated effects on reproductive health and development in animal studies. Furthermore, various in vitro studies have highlighted their cytotoxic and genotoxic potential.
In contrast, this compound is part of a group of citrate esters that are generally considered to have a more favorable safety profile. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid, its inorganic salts, and 20 alkyl citrate esters, including this compound, and concluded that they are safe in their present practices of use and concentration in cosmetics.[1][2][3][4] This assessment, however, primarily focuses on dermal exposure and relies on the "Generally Recognized as Safe" (GRAS) status of many citrates for oral exposure, with a notable lack of specific publicly available in vitro or in vivo toxicological studies for this compound comparable to the extensive database on phthalates.
This guide will present the quantitative data available for phthalates and contrast it with the qualitative safety assessment for citrate esters, underscoring the data gaps for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and endocrine-disrupting effects of several common phthalate plasticizers. Due to a lack of specific experimental data for this compound in the public domain, a direct quantitative comparison is not possible at this time. The safety information for this compound is based on the overall assessment of citrate esters.
This compound: Summary of Available Safety Information
| Endpoint | Result | Source |
| Overall Safety Assessment | Concluded to be safe in the present practices of use and concentration in cosmetics. | Cosmetic Ingredient Review (CIR) Expert Panel[1][2][3][4] |
| Oral/Parenteral Toxicity | Not Determined | The Good Scents Company[5] |
| Dermal Toxicity | Not Determined | The Good Scents Company[5] |
| Inhalation Toxicity | Not Determined | The Good Scents Company[5] |
Table 1: Cytotoxicity of Phthalate Plasticizers
| Phthalate | Cell Line | Assay | Endpoint | Result | Reference |
| DEHP | HepG2 (Human hepatocellular carcinoma) | MTT | IC50 | ~17 µg/mL (after 72h exposure) | [6] |
| DEHP | HepG2 | MTT | Maximum non-cytotoxic concentration | 10 µM (after 24h and 48h exposure) | [7] |
| DBP | Bovine Lymphocytes | MTT | LD50 | 50 µM |
Table 2: Genotoxicity of Phthalate Plasticizers
| Phthalate | Cell Line/Organism | Assay | Endpoint | Result | Reference |
| DEHP | HepG2 | Comet Assay | DNA Damage (Olive Tail Moment) | Dose-dependent increase from 2.5 to 250 µM | |
| DEHP | Human Leukocytes | Comet Assay | DNA Damage (Tail Moment) | Increased DNA damage | |
| DBP | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage (Tail Intensity) | Significant increase starting at 0.5 µg/mL | |
| BBP | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage (Tail Intensity) | Significant increase starting at 0.5 µg/mL | |
| DINP | Salmonella typhimurium | Ames Test | Mutagenicity | Negative | |
| DIDP | Mouse | Micronucleus Assay | Chromosomal Damage | Negative |
Table 3: Endocrine-Disrupting Effects of Phthalate Plasticizers
| Phthalate | Receptor/Assay | Effect | Endpoint | Result | Reference |
| BPA (as a reference) | Estrogen Receptor α (ERα) | Agonist | EC50 | 4.6 x 10⁻⁷ M | [8] |
| BPAF (BPA analogue) | Estrogen Receptor α (ERα) | Agonist | Potency vs. BPA | 9.2-fold more potent | [9] |
| BPB (BPA analogue) | Estrogen Receptor α (ERα) | Agonist | Potency vs. BPA | 3.8-fold more potent | [9] |
| BPZ (BPA analogue) | Estrogen Receptor α (ERα) | Agonist | Potency vs. BPA | 3.0-fold more potent | [9] |
| Various Phthalates | Estrogen Receptor (ERα and ERβ) | Agonist/Antagonist | Receptor Activation/Inhibition | Varied effects depending on the specific phthalate | |
| Various Phthalates | Androgen Receptor (AR) | Antagonist | Receptor Inhibition | Many phthalates exhibit anti-androgenic activity | |
| DEHP | H295R Steroidogenesis Assay | Disruption of Steroidogenesis | Altered Hormone Production | Leads to a reduction in estradiol (B170435) levels |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings. Below are summaries of the standard protocols for assessing cytotoxicity, genotoxicity, and endocrine disruption.
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
-
Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test substance (e.g., DEHP) and a vehicle control for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours to allow for the conversion of MTT to formazan.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the substance that inhibits 50% of cell viability) is calculated.
Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells. It can detect single and double-strand breaks, alkali-labile sites, and DNA cross-linking.
Experimental Workflow:
-
Cell Preparation: A suspension of single cells is prepared from either cell culture or tissue samples.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is carried out at a low voltage, allowing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate further than intact DNA, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.
Endocrine Disruption Assays: OECD Test Guidelines
The Organisation for Economic Co-operation and Development (OECD) has established a series of validated test guidelines to assess the potential of chemicals to disrupt the endocrine system.
OECD TG 455: Estrogen Receptor Transcriptional Activation Assay
This in vitro assay identifies chemicals that can act as agonists (mimic estrogen) or antagonists (block estrogen) of the human estrogen receptor alpha (ERα). It uses a cell line that has been genetically modified to produce a reporter gene (e.g., luciferase) in response to ERα activation.
OECD TG 458: Androgen Receptor Transcriptional Activation Assay
Similar to TG 455, this in vitro assay detects chemicals that can function as agonists or antagonists of the human androgen receptor (AR). It employs a cell line engineered to produce a reporter gene upon AR activation.
OECD TG 456: H295R Steroidogenesis Assay
This in vitro assay uses the human H295R adrenal carcinoma cell line, which expresses the key enzymes involved in steroid hormone synthesis (steroidogenesis). The assay measures the production of testosterone (B1683101) and estradiol after exposure to a test chemical to identify substances that can interfere with hormone production.
Conclusion
The available scientific literature provides substantial evidence regarding the potential toxicity of certain phthalate plasticizers, particularly concerning their endocrine-disrupting properties. Quantitative data from in vitro and in vivo studies demonstrate their ability to induce cytotoxicity, genotoxicity, and interfere with hormonal signaling pathways.
For researchers, scientists, and drug development professionals, the choice of a plasticizer should be guided by a thorough risk assessment. While citrate esters appear to be a safer alternative based on current knowledge, the data gap for this compound highlights the need for further research to provide a more direct and quantitative comparison with phthalates. The adoption of alternative plasticizers should be accompanied by a commitment to comprehensive toxicological testing to ensure their safety and prevent the substitution of one hazardous chemical with another that has unknown long-term effects.
References
- 1. Safety Assessment of Citric Acid, Inorganic Citrate Salts, and Alkyl Citrate Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ireadlabelsforyou.com [ireadlabelsforyou.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound, 74592-76-0 [thegoodscentscompany.com]
- 6. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 7. Identification of toxicological biomarkers of di(2-ethylhexyl) phthalate in proteins secreted by HepG2 cells using proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Migration of Triisopropyl Citrate and Other Citrate-Based Plasticizers from Polymer Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the migration characteristics of citrate-based plasticizers, with a focus on triisopropyl citrate (B86180), from polymer films. Due to the limited availability of public data specifically on triisopropyl citrate, this guide leverages data from closely related and commonly used citrate esters, namely Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC), to provide a comparative framework. The principles governing the migration of these plasticizers are analogous, offering valuable insights for formulation and development.
Executive Summary
Citrate-based plasticizers are increasingly favored as safer, biodegradable alternatives to traditional phthalates in a variety of applications, including medical devices, pharmaceutical coatings, and food packaging. However, the potential for these plasticizers to migrate from the polymer matrix into the surrounding environment remains a critical consideration for product safety and efficacy. This guide outlines the key factors influencing migration, presents available quantitative data for common citrate plasticizers, details experimental protocols for migration studies, and provides a logical workflow for assessing plasticizer migration.
Data Presentation: A Comparative Overview of Citrate Plasticizer Migration
The following table summarizes quantitative data on the migration of common citrate plasticizers from various polymer films into different food simulants. It is important to note that migration levels are influenced by numerous factors, including the specific polymer, plasticizer concentration, temperature, and contact time.
| Plasticizer | Polymer Film | Food Simulant | Test Conditions | Migration Level | Reference |
| Acetyl Tributyl Citrate (ATBC) | PVC | 10% Ethanol | 40°C for 10 days | 171-422 µg/L | |
| Acetyl Tributyl Citrate (ATBC) | PVC | 3% Acetic Acid | 40°C for 10 days | ~300 µg/L (estimated from graph) | |
| Acetyl Tributyl Citrate (ATBC) | PVC | Distilled Water | 40°C for 10 days | ~200 µg/L (estimated from graph) | |
| Triethyl Citrate (TEC) | Eudragit RS/RL films | Not specified | Not specified | Leaching increases with plasticizer concentration | [1] |
| Triethyl Citrate (TEC) | Acryl-Eze coating | Tablet cores | Varying relative humidity | Considerable migration, influenced by humidity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer migration. Below are protocols for key experiments in migration studies.
Overall Migration Test
This test determines the total amount of all substances that migrate from the polymer film into a food simulant.
Objective: To quantify the total mass of non-volatile substances migrating from a polymer film to a food simulant.
Materials:
-
Polymer film samples of known surface area
-
Food simulants (e.g., 10% (v/v) ethanol, 3% (w/v) acetic acid, olive oil)
-
Migration cells or glass containers with inert seals
-
Analytical balance (accurate to 0.1 mg)
-
Oven or incubator for controlled temperature conditions
-
Evaporating dish
Procedure:
-
Cut the polymer film into specimens of a standardized surface area (e.g., 1 dm²).
-
Clean the specimens to remove any surface contamination and weigh them accurately.
-
Fill the migration cell with a known volume of the pre-conditioned food simulant.
-
Place the polymer specimen in the migration cell, ensuring full contact with the simulant. The standard ratio is 6 dm² of film per 1 kg of food simulant.
-
Seal the cell and incubate at the specified temperature and duration (e.g., 40°C for 10 days for long-term storage).
-
After incubation, remove the polymer specimen.
-
Evaporate the food simulant to dryness in a pre-weighed evaporating dish.
-
Weigh the evaporating dish with the residue.
-
The overall migration is calculated as the difference in weight of the evaporating dish before and after evaporation, expressed in mg/dm² of the polymer surface area.
Specific Migration Test using Gas Chromatography-Mass Spectrometry (GC-MS)
This method quantifies the amount of a specific plasticizer (e.g., this compound) that migrates into a food simulant.
Objective: To determine the concentration of a specific citrate plasticizer in a food simulant after contact with a polymer film.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Food simulant containing the migrated plasticizer
-
Reference standard of the target plasticizer (e.g., this compound)
-
Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties)
-
Extraction solvent (e.g., hexane, dichloromethane)
-
Vials and syringes
Procedure:
a. Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the food simulant from the migration cell.
-
Add a known amount of the internal standard solution.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., hexane).
-
Shake vigorously and allow the phases to separate.
-
Collect the organic layer containing the extracted plasticizer.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.
b. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Separation: The GC oven temperature is programmed to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the plasticizers.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of the fragments.
-
Quantification: A calibration curve is generated using standard solutions of the target plasticizer at known concentrations. The concentration of the plasticizer in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
c. GC-MS Operating Conditions (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of the target plasticizer.
Mandatory Visualizations
Caption: Experimental workflow for assessing plasticizer migration.
Caption: Key factors influencing plasticizer migration from polymer films.
References
A Comparative Analysis of the Solvent Properties of Triisopropyl Citrate for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triisopropyl Citrate (B86180) with Alternative Solvents, Supported by Physicochemical Data and Standardized Experimental Protocols.
In the landscape of pharmaceutical formulation, the selection of an appropriate solvent is a critical determinant of a drug product's stability, efficacy, and safety. Triisopropyl citrate, a triester of citric acid and isopropyl alcohol, is emerging as a viable, non-toxic solvent and plasticizer. This guide provides a comprehensive comparative analysis of the solvent properties of this compound against other commonly used pharmaceutical solvents, namely triethyl citrate and propylene (B89431) glycol. The following sections present a detailed comparison of their physicochemical properties, experimental protocols for solvent characterization, and a logical workflow for solvent selection in drug development.
Data Presentation: Comparative Physicochemical Properties
The selection of a solvent in pharmaceutical formulations is a multifaceted process guided by a range of physicochemical parameters. The following tables summarize the key properties of this compound in comparison to triethyl citrate and propylene glycol, providing a quantitative basis for decision-making.
Table 1: General and Physical Properties
| Property | This compound | Triethyl Citrate | Propylene Glycol |
| CAS Number | 74592-76-0[1][2] | 77-93-0 | 57-55-6 |
| Molecular Formula | C15H26O7[1][3] | C12H20O7 | C3H8O2 |
| Molecular Weight ( g/mol ) | 318.36[3] | 276.28 | 76.09 |
| Boiling Point (°C) | ~331 (estimated)[1] | 294 | 188.2 |
| Water Solubility (g/L @ 25°C) | ~1.368 (estimated)[1] | 65 | Miscible |
| logP (Octanol-Water Partition Coefficient) | ~2.535 (estimated)[1] | 0.83 | -0.92 |
| Viscosity (cP @ 25°C) | Data not readily available | 35.2 | 40.4 |
Table 2: Solvent Characteristics and Safety Profile
| Property | This compound | Triethyl Citrate | Propylene Glycol |
| Hansen Solubility Parameters (MPa½) | Not readily available (estimation required) | δD: 16.6, δP: 3.5, δH: 8.6 | δD: 16.8, δP: 9.4, δH: 16.6 |
| Polarity Index | Not readily available (estimation required) | ~4.0 (estimated) | 6.8 |
| Toxicity Profile | Generally considered non-toxic; used in cosmetics.[3][4][5] | Generally Recognized as Safe (GRAS) for food use. | Generally Recognized as Safe (GRAS) for food and pharmaceutical use. |
| Regulatory Status | Used as a cosmetic ingredient; regulatory status as a pharmaceutical excipient should be verified based on application.[6] | Approved as a food additive (E1505) and used as a pharmaceutical excipient. | Widely used as a pharmaceutical excipient. |
Experimental Protocols
To ensure consistent and reliable data for solvent selection, standardized experimental protocols are paramount. The following are detailed methodologies for determining key solvent properties.
Determination of Thermodynamic (Equilibrium) Solubility
The shake-flask method is the gold-standard for determining the thermodynamic solubility of a crystalline compound.
Objective: To determine the saturation concentration of an active pharmaceutical ingredient (API) in a solvent at a specific temperature.
Materials:
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of the API to a scintillation vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent (e.g., this compound) to the vial.
-
Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the dissolved API in the supernatant remains constant over time.
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the solvent to determine the solubility.
Determination of Solvent Viscosity
The viscosity of a solvent is a critical parameter influencing manufacturing processes such as mixing, pumping, and filling.
Objective: To measure the dynamic viscosity of the solvent at a controlled temperature.
Materials:
-
Rotational viscometer or rheometer with appropriate spindle/geometry
-
Temperature-controlled water bath or Peltier plate for the viscometer
-
Calibrated thermometer
-
Beaker or appropriate sample container
Procedure:
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Place a sufficient volume of the solvent into the sample container.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) using the temperature control system. Verify the temperature with a calibrated thermometer.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the solvent. The torque reading should ideally be between 10% and 90% of the instrument's full-scale range for accurate measurements.
-
Immerse the spindle into the solvent up to the marked immersion groove.
-
Allow the spindle to rotate at the set speed until a stable viscosity reading is obtained.
-
Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).
-
It is recommended to measure the viscosity at multiple rotational speeds to assess if the fluid exhibits Newtonian or non-Newtonian behavior.
Mandatory Visualizations
To aid in the conceptual understanding of the solvent selection process, the following diagrams are provided.
Caption: A workflow for selecting a suitable solvent in pharmaceutical formulation.
Caption: Interrelated factors to consider in the analysis of a solvent's properties.
Conclusion
This compound presents itself as a promising alternative solvent for pharmaceutical formulations, particularly due to its favorable safety profile. Its physicochemical properties, such as a higher molecular weight and estimated logP compared to triethyl citrate and propylene glycol, suggest it may be particularly suitable for specific applications, such as in the formulation of lipophilic drugs or in controlled-release systems. However, the limited availability of public data on its Hansen Solubility Parameters and specific API solubility necessitates further experimental investigation. The provided experimental protocols offer a standardized approach for researchers to generate this critical data, enabling a more direct and informed comparison. The selection of an optimal solvent is a holistic process, and the visualized workflow provides a logical framework for navigating the complexities of formulation development. As the demand for safer and more effective drug delivery systems grows, a thorough evaluation of novel excipients like this compound is essential for advancing pharmaceutical science.
References
A Comparative Guide to Validating the Purity of Synthesized Triisopropyl Citrate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the path to innovation and regulatory approval. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized triisopropyl citrate (B86180), a widely used excipient and plasticizer. It further compares its performance attributes to common alternatives, supported by experimental data and detailed protocols.
Executive Summary
Triisopropyl citrate (TIPC) is a triester of citric acid and isopropyl alcohol, valued for its plasticizing and solvent properties in the pharmaceutical and cosmetic industries. Its synthesis can result in impurities such as unreacted citric acid, as well as mono- and di-isopropyl citrate. Validating the purity of TIPC is paramount to ensure product quality, safety, and performance. This guide outlines the primary analytical techniques for purity assessment—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and provides a comparative overview against alternative citrate esters like triethyl citrate (TEC) and tributyl citrate (TBC).
Data Presentation: Comparative Analysis of Purity and Performance
The following tables summarize key data for the analysis of this compound and compare its physical and performance properties with those of its common alternatives.
Table 1: Analytical Parameters for Purity Validation of this compound
| Analytical Method | Parameter | Typical Value/Observation for this compound |
| GC-MS | Retention Time | Method-dependent |
| Characteristic m/z ions | Expected fragmentation to yield ions similar to triisobutyl citrate (e.g., quantifier ion, and qualifier ions)[1] | |
| HPLC | Retention Time | Dependent on column, mobile phase, and flow rate |
| Purity Assay | Can achieve >99% purity determination with a validated method[2] | |
| ¹H NMR | Chemical Shift (δ) | (DMSO-d₆, 600 MHz): 4.88-4.91 (m, 1H), 4.81-4.85 (m, 2H), 2.85 (d, 2H), 2.79 (d, 2H), 1.18 (d, 6H), 1.14 (d, 12H) ppm[3] |
| ¹³C NMR | Chemical Shift (δ) | (DMSO-d₆, 150 MHz): 174.64, 172.33 (C=O), 72.91 (C), 68.43, 67.40 (-O-CH-), 42.87 (-CH₂), 21.62, 21.57 (-CH₃) ppm[3] |
Table 2: Comparison of this compound with Alternative Plasticizers
| Property | This compound | Triethyl Citrate | Tributyl Citrate |
| Molecular Weight | 318.36 g/mol [4] | 276.29 g/mol | 360.44 g/mol |
| Boiling Point | ~309 °C (predicted) | 294 °C | 335 °C |
| Primary Applications | Plasticizer, emollient, solvent[4] | Plasticizer in pharmaceutical coatings, food additive[5][6] | Plasticizer for PVC and cellulosic resins[7] |
| Key Advantages | Good plasticizing efficiency | Well-established safety profile, high compatibility with polymers[5] | Excellent low-temperature properties, high solubility in PVC[7] |
| Potential Impurities | Citric acid, mono/di-isopropyl citrate | Citric acid, mono/di-ethyl citrate | Citric acid, mono/di-butyl citrate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation. Below are outlines for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it can be used to determine purity and identify potential impurities.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 300°C, held for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Further dilute to a final concentration of approximately 100 µg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis:
-
The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).
-
Impurities are identified by their mass spectra, which can be compared to spectral libraries or known standards. Expected impurities include citric acid (which may require derivatization for GC analysis), monoisopropyl citrate, and diisopropyl citrate.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC is a versatile technique for the quantification of non-volatile compounds and is well-suited for the purity assay of this compound.
Instrumentation:
-
HPLC System: With a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for citrate esters.[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, can be effective.
-
Gradient Program: A starting composition of 60% A, ramping to 10% A over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards and a sample solution at a concentration of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Inject 10 µL of the sample and standard solutions.
Data Analysis:
-
The purity is calculated by comparing the peak area of this compound in the sample to that of a certified reference standard. The area percentage method can also be used to estimate purity in the absence of a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide a quantitative measure of purity.
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field strength instrument is recommended for better resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the methine and methyl protons of the isopropyl groups and the methylene (B1212753) protons of the citrate backbone.[3]
-
The ¹³C NMR spectrum will confirm the presence of the carbonyl, quaternary, methine, methylene, and methyl carbons.[3]
-
Purity can be determined by comparing the integral of the this compound signals to the integral of the internal standard's signal. The absence of significant impurity signals in the spectra is also a strong indicator of high purity.
Mandatory Visualizations
References
Safety Operating Guide
Navigating the Disposal of Triisopropyl Citrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of triisopropyl citrate (B86180), a compound utilized in various research and development applications. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for triisopropyl citrate. While a definitive, universally applicable SDS can be elusive, general safety precautions for handling citrate esters should be observed. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling of this compound and its waste is conducted in a well-ventilated area, preferably within a fume hood.
Hazardous Waste Determination
The first crucial step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
This compound is not typically found on the EPA's listed hazardous wastes.[1] Therefore, its classification as hazardous waste will depend on whether it exhibits any of the hazardous characteristics. Based on available data, this compound is not expected to be ignitable, corrosive, or reactive under normal conditions. The determination of toxicity would require specific testing, such as the Toxicity Characteristic Leaching Procedure (TCLP).[2]
It is the responsibility of the waste generator to make a final hazardous waste determination. [2] In the absence of definitive data, and to err on the side of caution, it is recommended to manage this compound waste as hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all applicable federal, state, and local regulations.
Quantitative Data Presentation
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₇ |
| Molecular Weight | 318.36 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
| Density | Not available |
| Solubility in Water | Not available |
Data sourced from PubChem.
Step-by-Step Disposal Procedures
The following protocols provide a framework for the safe disposal of this compound waste in a laboratory setting.
Experimental Protocol 1: Disposal of Unused or Waste this compound (Liquid)
-
Waste Collection:
-
Designate a specific, compatible waste container for liquid this compound waste. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[3]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4]
-
-
Waste Storage:
-
Waste Disposal:
-
Once the container is full, or if waste has been accumulated for one year (whichever comes first), arrange for disposal through your institution's EHS department.[3]
-
Do not dispose of liquid this compound down the drain or in regular trash.[5]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Experimental Protocol 2: Disposal of Materials Contaminated with this compound (Solid Waste)
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound, such as absorbent materials from spills, contaminated PPE (gloves, etc.), and empty containers, separately from non-hazardous waste.
-
-
Waste Collection:
-
Place contaminated solid waste in a designated, leak-proof container or a durable plastic bag.
-
Clearly label the container or bag with "Hazardous Waste," "this compound Contaminated Debris," and the date.
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be handled as hazardous waste unless it is "empty" according to regulatory definitions.
-
To be considered non-hazardous, a container must be triple-rinsed with a suitable solvent.[5] The resulting rinsate must be collected and managed as hazardous waste.[5]
-
Once triple-rinsed, the container can be disposed of as regular solid waste after defacing the original label.[5]
-
-
Final Disposal:
-
Arrange for the disposal of the sealed container of contaminated solid waste through your institution's EHS department.
-
Experimental Protocol 3: Spill Cleanup and Disposal
-
Immediate Actions:
-
Alert personnel in the area and evacuate if necessary.
-
If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.
-
-
Spill Containment and Cleanup:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[7]
-
Work from the outside of the spill inward to prevent spreading.
-
-
Waste Collection and Disposal:
-
Carefully scoop up the absorbent material and place it in a designated, sealable container for hazardous waste.[7]
-
Label the container as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Arrange for pickup of the spill cleanup waste through your EHS department.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. actenviro.com [actenviro.com]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. epa.gov [epa.gov]
- 7. qmul.ac.uk [qmul.ac.uk]
Personal protective equipment for handling Triisopropyl citrate
This guide provides immediate safety, handling, and disposal protocols for Triisopropyl citrate (B86180), designed for researchers, scientists, and drug development professionals. The information is compiled to ensure safe laboratory practices and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
While some classifications under the Globally Harmonized System (GHS) have not identified specific hazards for Triisopropyl citrate, it is crucial to handle the compound with care, assuming potential for irritation based on related citrate compounds.[1][2] A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Purpose |
| Eyes | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles.[3] |
| Face | Face shield (in addition to goggles when handling larger quantities or if there is a significant splash risk). | Provides a barrier to protect the entire face.[3][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound.[2][3] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] | Minimizes inhalation of any potential dust or aerosols.[3] |
| Feet | Closed-toe shoes. | Protects feet from spills.[3] |
Glove Selection and Compatibility
Proper glove selection is critical. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2] The following table provides general guidance on glove material compatibility with citric acid, a related compound.
| Glove Material | Chemical Resistance Rating for Citric Acid |
| Latex | Excellent |
| Vinyl | Good |
| Nitrile | Excellent |
This information is for reference, and it is recommended to consult the specific glove manufacturer's resistance guide.[5]
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[3]
-
Minimize the creation of dust if handling a solid form.[3]
-
Wash hands thoroughly with soap and water after handling.[2][3]
-
Store in a tightly sealed container in a dry, well-ventilated place.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Store away from strong oxidizing agents.[7]
Spill Management: In case of a spill, evacuate personnel to a safe area.[8] Use personal protective equipment and avoid breathing vapors, mist, or gas.[2]
-
For small spills: Absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.
-
For large spills (>200 L): Transfer by mechanical means, such as a vacuum truck, to a salvage tank. Do not flush with water.[9]
Disposal Plan:
-
Product Disposal: Recover or recycle if possible. Disposal must be in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[9]
-
Container Disposal: Drain the container thoroughly. After draining, vent in a safe place away from sparks and fire. Do not puncture, cut, or weld uncleaned drums. The container may be sent to a drum reclaimer.[9]
-
Contaminated PPE: Dispose of contaminated gloves and other PPE as chemical waste in accordance with applicable laws and good laboratory practices.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| In case of skin contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.[2] |
| If inhaled | Remove to fresh air. If the victim has difficulty breathing, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][9] |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8] |
Logical Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling of this compound in a laboratory setting.
References
- 1. This compound, 74592-76-0 [thegoodscentscompany.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Glove Material Chemical Resistance [sks-bottle.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. gcascc.com [gcascc.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
